molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1

1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1298853
CAS No.: 74420-00-1
M. Wt: 133.15 g/mol
InChI Key: RCWISWVYKNLXHC-UHFFFAOYSA-N
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Description

Used in the preparation of pyrrolotriazines.>

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWISWVYKNLXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348637
Record name 1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-00-1
Record name 1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-pyrrolo[2,3-b]pyridin-4-amine discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-4-amine: Discovery, Synthesis, and Therapeutic Applications

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged fragment" in modern drug discovery. Its unique structural and electronic properties, which allow it to act as a bioisostere of indole and purine, make it an exceptional motif for interacting with a diverse range of biological targets, most notably protein kinases.[1][2] This guide focuses on a key derivative, this compound, exploring its historical context, synthesis, and its pivotal role in the development of targeted therapeutics. The ability of the 7-azaindole core to form critical hydrogen bond interactions with the hinge region of kinases has cemented its status as a foundational scaffold in the design of potent and selective inhibitors.[1]

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in initial reports, its history is intrinsically linked to the rise of the 7-azaindole scaffold in medicinal chemistry. The significance of this scaffold was powerfully demonstrated by the development of Vemurafenib (Zelboraf®), an FDA-approved inhibitor of the B-RAF kinase, which was developed from a simple 7-azaindole fragment.[1] This success story spurred widespread interest in azaindoles, leading to their exploration against a multitude of therapeutic targets.[2] Initially investigated for their potential as anticancer, antitumor, and antiviral agents, derivatives of 7-azaindole have since been developed into highly selective inhibitors for a variety of enzymes, underscoring the scaffold's versatility and importance.[3]

General Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several strategic routes. A common method involves the construction of the pyridine ring onto a pre-existing, functionalized pyrrole nucleus. Alternatively, palladium-catalyzed cross-coupling and heteroannulation reactions represent efficient methods for assembling the bicyclic core.[4]

A representative synthetic workflow for obtaining the 4-amino substituted scaffold is outlined below. This multi-step process typically begins with the synthesis of the core 7-azaindole ring system, followed by regioselective functionalization to introduce the amine group at the C4 position.

G cluster_0 Core Scaffold Synthesis cluster_1 C4-Position Functionalization Start Pyrrole Precursors Step1 Condensation with β-dicarbonyl compounds Start->Step1 Step2 Reductive Cyclization Step1->Step2 Core 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Step2->Core Step3 Regioselective Halogenation (e.g., at C4) Core->Step3 Step4 Nucleophilic Aromatic Substitution (SNAr) with an Amino Source Step3->Step4 Final This compound Step4->Final

General Synthetic Workflow for this compound.
Experimental Protocol: A Representative Synthesis

The following protocol describes a generalized approach for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which can be adapted for the specific synthesis of the 4-amino target. This protocol is based on the condensation of aminopyrrole precursors with dicarbonyl compounds.[4]

  • Step 1: Condensation Reaction

    • To a solution of a 3-cyano-2-aminopyrrole derivative in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a β-dicarbonyl compound (e.g., acetylacetone).

    • Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to facilitate the condensation.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Reductive Cyclization / Pyridine Ring Formation

    • The intermediate from Step 1 is subjected to conditions that facilitate cyclization to form the pyridine ring. This can often be achieved thermally or through acid catalysis.

    • The specific conditions for cyclization are highly dependent on the substituents of the pyrrole and dicarbonyl precursors.

  • Step 3: Halogenation at the C4-Position

    • The synthesized 1H-pyrrolo[2,3-b]pyridine core is dissolved in a suitable solvent (e.g., DMF or CH₂Cl₂).

    • A halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)) is added portion-wise at 0°C.

    • The reaction is stirred at room temperature until completion (monitored by TLC/LC-MS).

    • The reaction is quenched, and the product is extracted and purified via column chromatography to yield the 4-halo-1H-pyrrolo[2,3-b]pyridine.

  • Step 4: Amination

    • The 4-halo-1H-pyrrolo[2,3-b]pyridine is subjected to a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

    • For SNAr, the halo-derivative is heated with a source of ammonia (e.g., ammonium hydroxide in a sealed tube) or a protected amine in a polar aprotic solvent.

    • For Buchwald-Hartwig amination, the halo-derivative is reacted with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.

    • After reaction completion, the mixture is worked up, and the final product, this compound, is purified by column chromatography or recrystallization.

Role in Targeting Key Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of inhibitors targeting critical signaling pathways that are frequently dysregulated in diseases like cancer. Its ability to mimic the adenine hinge-binding motif of ATP makes it particularly effective against protein kinases.[2] Derivatives have demonstrated potent inhibitory activity against several key oncogenic drivers.

G cluster_pathways Targeted Kinase Signaling Pathways Scaffold 1H-pyrrolo[2,3-b]pyridine Scaffold FGFR FGFR Pathway (Angiogenesis, Proliferation) Scaffold->FGFR Inhibits ATM ATM Pathway (DNA Damage Response) Scaffold->ATM Inhibits Akt PI3K/Akt/mTOR Pathway (Survival, Growth) Scaffold->Akt Inhibits cMET c-Met Pathway (Invasion, Metastasis) Scaffold->cMET Inhibits PAK1 PAK1 Pathway (Cell Motility, Proliferation) Scaffold->PAK1 Inhibits

Key Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives.

Key pathways and targets include:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is crucial in many tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][5][6][7]

  • ATM Kinase: As a critical regulator of genomic stability, ATM is a promising anti-tumor target. The scaffold has been used to design highly selective ATM inhibitors that can act as chemosensitizers.[8][9]

  • Protein Kinase B (Akt): Akt is a central node in the PI3K/AKT/mTOR pathway. The 7-azaindole core has been incorporated into selective, orally active inhibitors of Akt for cancer therapy.[1][10]

  • c-Met Kinase: The 4-azaindole variant (1H-pyrrolo[2,3-b]pyridine) has been successfully utilized to develop novel inhibitors of the c-Met kinase, a key driver of oncogenesis.[11]

  • p21-activated kinase-1 (PAK1): To improve the physicochemical properties of initial indole-based inhibitors, the 4-azaindole scaffold was introduced, resulting in equipotent PAK1 inhibition with improved drug-like characteristics.[12]

Quantitative Data on Biological Activity

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is quantified by the potent inhibitory activity of its derivatives. The following table summarizes the in vitro activity of a representative compound against multiple isoforms of a key kinase family.

Compound IDTarget KinaseIC₅₀ (nM)Reference(s)
4h FGFR17[5][6][7]
FGFR29[5][6][7]
FGFR325[5][6][7]
FGFR4712[5][6][7]

Note: Compound 4h is a specific derivative of the 1H-pyrrolo[2,3-b]pyridine core, as described in the cited literature. The data demonstrates potent and somewhat selective inhibition across the FGFR family.

Conclusion

This compound and the broader 7-azaindole family represent a highly successful and versatile class of pharmacophores. Their history is a testament to the power of fragment-based drug discovery and scaffold hopping in modern medicinal chemistry. The scaffold's inherent ability to target the ATP-binding site of kinases has led to its central role in the development of numerous targeted therapies. The continued exploration of this privileged structure, through the synthesis of novel derivatives and their evaluation against a wide array of biological targets, promises to yield new and effective therapeutic agents for a range of human diseases.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 7-deazaadenine, is a heterocyclic aromatic compound. It serves as a crucial scaffold in medicinal chemistry due to its structural similarity to adenine, a fundamental component of nucleic acids. This structural analogy allows derivatives of this compound to function as bioisosteres of purines, making them valuable candidates for the development of various therapeutic agents, including kinase inhibitors.[1][2] This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and the compound's relevance in biological signaling pathways.

Core Physicochemical Properties

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₇H₇N₃[3][4]
Molecular Weight 133.15 g/mol [3][4]
CAS Number 74420-00-1[3]
Melting Point Data not available
Boiling Point Data not available
Predicted pKa 11.54 ± 0.40 (for a related chloro-iodo derivative)[5]
Predicted logP Data not available (XLogP3 for 1H-pyrrolo[2,3-b]pyridin-4-ol is 0.7)[6]
Appearance White to light yellow or light orange powder/crystal (for the parent 1H-pyrrolo[2,3-b]pyridine)[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research and drug development.

Solubility Determination

The solubility of an amine-containing compound is typically assessed in aqueous solutions of varying pH and in organic solvents. Amines are generally basic and will exhibit increased solubility in acidic solutions due to the formation of a more polar, water-soluble ammonium salt.

Methodology:

  • Water Solubility:

    • Add approximately 25 mg of this compound to a test tube.[8][9]

    • Add 0.75 mL of deionized water in small portions, vortexing or stirring vigorously after each addition.[9]

    • Observe the mixture for 2-3 minutes. If the compound completely dissolves, it is considered water-soluble.[10]

    • If the compound is water-soluble, measure the pH of the solution using pH paper or a calibrated pH meter. A pH greater than 7 indicates basicity, which is expected for an amine.[8][11]

  • Acid Solubility (5% HCl):

    • If the compound is insoluble in water, add 0.75 mL of 5% aqueous HCl solution to the test tube containing the compound.[9]

    • Mix thoroughly and observe for dissolution. Solubility in 5% HCl is a strong indicator of a basic functional group, such as an amine.[8]

  • Organic Solvent Solubility:

    • Separately, add approximately 25 mg of the compound to a test tube containing 2 mL of an organic solvent (e.g., diethyl ether or dichloromethane).

    • Mix thoroughly and observe for solubility. Most amines are soluble in common organic solvents.[11]

G start Start: Add Compound to Solvent water Solvent: Deionized Water start->water check_water Observe: Soluble? water->check_water measure_ph Measure pH check_water->measure_ph Yes acid Add 5% HCl check_water->acid No end_soluble End: Water Soluble, Basic measure_ph->end_soluble check_acid Observe: Soluble? acid->check_acid end_acid_soluble End: Acid Soluble (Amine) check_acid->end_acid_soluble Yes end_insoluble End: Insoluble check_acid->end_insoluble No G cluster_eq Chemical Equilibrium Protonated R-NH₃⁺ (Protonated Form) Deprotonated R-NH₂ + H⁺ (Deprotonated Form) Protonated->Deprotonated pKa = -log(Ka) G cluster_workflow logP Determination via RP-HPLC prep_std 1. Prepare Standards (Known logP) run_std 2. Inject Standards into HPLC & Get Retention Times prep_std->run_std plot_curve 3. Plot log(k') vs. logP & Create Calibration Curve run_std->plot_curve run_sample 4. Inject Target Compound & Get Retention Time plot_curve->run_sample calc_logp 5. Calculate logP from Calibration Curve run_sample->calc_logp G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates P1 Downstream Signaling (e.g., RAS-MEK-ERK) FGFR->P1 Phosphorylates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Site P2 Cell Proliferation, Angiogenesis P1->P2 Activates

References

Spectral Data Interpretation of 1H-pyrrolo[2,3-b]pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectral Data Summary

The following tables summarize the expected and observed spectral data for 1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives. These values are compiled from various sources and provide a reference for the characterization of this compound class.

Table 1: ¹H NMR Spectral Data

Proton Expected Chemical Shift (δ, ppm) in DMSO-d₆ Observed in Derivatives (Range, ppm) Multiplicity Coupling Constant (J, Hz)
NH (Pyrrole)~11.0 - 12.011.59 - 12.05br s-
H-6~7.8 - 8.27.22 - 8.02d~5.0 - 6.0
H-2~7.0 - 7.46.71 - 7.24d~3.0 - 3.5
H-5~6.5 - 6.86.51 - 6.83d~5.0 - 6.0
H-3~6.3 - 6.66.46 - 6.77d~3.0 - 3.5
NH₂~5.0 - 6.02.26 - 8.40 (D₂O exchangeable)br s-

Note: Chemical shifts are highly dependent on solvent and substitution.

Table 2: ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (δ, ppm) in DMSO-d₆ Observed in Derivatives (Range, ppm)
C-7a~150 - 153152.71 - 153.91
C-4~148 - 151149.41 - 150.23
C-6~128 - 132120.2 - 135.97
C-2~120 - 125121.47 - 122.25
C-3a~115 - 118-
C-5~108 - 112108.00 - 109.00
C-3~100 - 105102.12 - 104.12

Table 3: Infrared (IR) Spectral Data

Functional Group Expected Wavenumber (cm⁻¹) Observed in Derivatives (Range, cm⁻¹) Intensity
N-H Stretch (Pyrrole)~3400 - 3500-Medium-Weak
N-H Stretch (Amine, Asymmetric)~3300 - 35003432 - 3474Medium
N-H Stretch (Amine, Symmetric)~3250 - 34003017 - 3344Medium
C-H Stretch (Aromatic)~3000 - 31003017Medium-Weak
C=C/C=N Stretch (Aromatic)~1580 - 16501580 - 1661Strong-Medium
N-H Bend (Amine)~1550 - 1650-Medium

Table 4: Mass Spectrometry Data

Ion Expected m/z Notes
[M]+•133.06Molecular ion
[M+H]+134.07Protonated molecular ion (ESI, CI)

Experimental Protocols

The following are general experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol, Varian).

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard 1D proton (zg30 or equivalent)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 s

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled carbon (zgpg30 or equivalent)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2 s

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet (e.g., LC-MS or GC-MS) or with a direct infusion source (e.g., ESI, APCI).

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter.

Data Acquisition (ESI):

  • Ionization Mode: Positive (to observe [M+H]⁺)

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

Visualization of Spectral Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectral data for a novel compound like this compound.

Spectral_Interpretation_Workflow cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed Structural Elucidation cluster_3 Structure Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) MS_Analysis Determine Molecular Formula (from HRMS) & MW MS Mass Spectrometry (EI, ESI) MS->MS_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups (N-H, C=C, C=N) IR->IR_Analysis NMR_1H_Analysis Proton Environment & Connectivity (Chemical Shift, Multiplicity, Integration) MS_Analysis->NMR_1H_Analysis IR_Analysis->NMR_1H_Analysis NMR_13C_Analysis Carbon Skeleton (Number of signals, Chemical Shift) NMR_1H_Analysis->NMR_13C_Analysis TwoD_NMR 2D NMR Analysis (COSY, HSQC, HMBC) Confirm Connectivity NMR_13C_Analysis->TwoD_NMR Final_Structure Propose & Confirm Structure TwoD_NMR->Final_Structure

Caption: Workflow for spectral data interpretation.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural elucidation, comparison with a certified reference standard is recommended.

Spectroscopic and Spectrometric Characterization of 1H-pyrrolo[2,3-b]pyridin-4-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-7-azaindole) and its close structural analogs. Due to the limited availability of public domain spectral data for the specific title compound, this guide leverages data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives to provide a robust reference for researchers in the field. The guide details experimental protocols for acquiring such data and includes visualizations of relevant workflows and biological pathways.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry data for key 1H-pyrrolo[2,3-b]pyridine cores and relevant derivatives. These data are essential for the structural elucidation and verification of synthetic products in drug discovery and development.

Table 1: ¹H NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundSolventH-1 (NH)H-2H-3H-5H-6Other ProtonsReference
1H-pyrrolo[2,3-b]pyridine-------[1][2]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCDCl₃-8.61 (s)--7.31 (s)4.31 (q, J=7.3 Hz, 2H), 1.47 (t, J=7.3 Hz, 3H) (for 7-ethyl derivative)[3]
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineDMSO-d₆11.74 (br s)8.27 (s)-6.79 (d, J=2.9 Hz)7.23 (dd, J=3.5, 1.7 Hz)9.29 (s, NH), 7.89 (d, J=7.7 Hz, 2H), 7.33 (t, J=7.9 Hz, 2H), 7.01 (t, J=7.3 Hz, 1H)[4]

Note: Data for the parent 1H-pyrrolo[2,3-b]pyridine is widely available but specific shifts vary with solvent. The data for substituted analogs provide insights into the expected shifts for the title compound.

Table 2: ¹³C NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundSolventC-2C-3C-4C-4aC-5C-6C-7aOther CarbonsReference
1H-pyrrolo[2,3-b]pyridine---------[5]
4-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidineCDCl₃--152.2115.0-128.7150.1151.0 (C2'), 87.5 (C4a'), 40.4 (CH₂), 15.5 (CH₃)[3]
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineDMSO-d₆150.8-153.6103.798.8121.9150.9140.4, 128.5, 122.1, 120.3[4]

Note: The chemical shifts are highly dependent on the substitution pattern and the electronic environment of the heterocyclic system.

Table 3: Mass Spectrometry Data of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Found)Key Fragmentation IonsReference
1H-pyrrolo[2,3-b]pyridineEI--m/z 118 (M⁺), 91, 64[6][7][8]
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineAPCI211.0978211.0981-[4]
N-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineESI+289.0083289.0053-[4]

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the ¹H NMR characterization of 1H-pyrrolo[2,3-b]pyridine derivatives is outlined below.[9]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include:

    • Number of scans: 16-64

    • Acquisition time: 3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Spectral width: ~16 ppm, centered around 7 ppm

    • Temperature: 298 K

3. Data Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Perform Fourier transformation.

  • Manually phase the spectrum and apply automatic baseline correction.

  • Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 ppm; CDCl₃: δ 7.26 ppm).[9]

  • Integrate all signals to determine relative proton counts.

Mass Spectrometry (MS)

The following provides a general procedure for the analysis of heterocyclic amines using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Filter the sample solution to remove any particulate matter.

2. Liquid Chromatography:

  • Utilize a C18 or similar reverse-phase column.

  • A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

3. Mass Spectrometry:

  • Employ electrospray ionization (ESI) in positive ion mode.

  • For quantitative analysis, use multiple reaction monitoring (MRM) mode.

  • Typical ESI source parameters:

    • Ionspray voltage: ~5500 V

    • Temperature: ~550 °C

    • Nebulizer and heater gas pressures are optimized for the specific instrument.[10]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ms Mass Spectrometry (LC-MS/HRMS) purification->ms Purified Sample structure Structural Elucidation & Verification nmr->structure Spectral Data ms->structure Spectral Data

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.[11][12]

fgfr_signaling_pathway FGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Cell_Response Cell Proliferation, Survival, Migration RAS_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits

References

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a heterocyclic aromatic compound featuring a fused pyridine and pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of endogenous purines have positioned it as a versatile core for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and biological significance of the 7-azaindole scaffold, with a particular focus on its application in the design of kinase inhibitors for oncology.

Core Chemical Characteristics

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is an aromatic heterocyclic organic compound. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring results in a unique distribution of electron density, influencing its reactivity and intermolecular interactions. It is a solid at room temperature with a characteristic yellow hue and is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[1]

The key feature that underpins the pharmacological importance of the 7-azaindole scaffold is its capacity to mimic the adenine core of ATP, the primary energy currency of the cell and a crucial substrate for kinases.[2][3] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This arrangement allows 7-azaindole derivatives to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively competing with ATP and inhibiting kinase activity.[2][3][4]

Physicochemical and Biological Activity Data

The physicochemical properties and biological activities of 7-azaindole and its derivatives are critical for their development as drug candidates. The following tables summarize key quantitative data for the parent scaffold and selected derivatives.

PropertyValueReference
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [1]
Melting Point 105-107 °C[1]
Boiling Point 270 °C[1]
pKa 7.2 (reminiscent of 2-aminopyridine)[5]
Solubility Sparingly soluble in water; Soluble in Chloroform, Methanol[1]

Table 1: Physicochemical Properties of 7-Azaindole.

DerivativeTarget KinaseIC₅₀ (nM)Cell LineCell-based Assay GI₅₀ (µM)Reference
Vemurafenib (PLX4032)BRAFV600E31A375 (melanoma)0.1 (A375)[6][7]
GSK1070916AAurora B-Multiple human tumor cell linesPotent anti-proliferative activity[8]
Compound 24 FGFR4-HuH-7 (HCC)-[9]
Compound 30 FGFR4-HuH-7 (HCC)-[9]
4a Erk5-A549 (lung cancer)6.23 µg/mL[10]
5j Erk5-A549 (lung cancer)4.56 µg/mL[10]
ASM-7 SARS-CoV-2 S1-RBD-hACE2 interaction-A549, MRC-5EC₅₀ = 9.08 µM (antiviral)[11]

Table 2: Biological Activity of Selected 7-Azaindole Derivatives.

Key Signaling Pathways Targeted by 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold allows it to be tailored to inhibit a wide range of kinases involved in critical cellular signaling pathways that are often dysregulated in cancer.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[6][7] Vemurafenib, a potent and selective inhibitor of the BRAFV600E mutant kinase, prominently features a 7-azaindole core that is crucial for its binding and inhibitory activity.[6]

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->BRAF Inhibition

BRAF/MEK/ERK signaling pathway and inhibition by Vemurafenib.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. The 7-azaindole scaffold has been successfully employed to develop potent inhibitors of PI3K, demonstrating its broad applicability in targeting different kinase families.[12]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth AzaindoleInhibitor 7-Azaindole PI3K Inhibitor AzaindoleInhibitor->PI3K Inhibition

PI3K/AKT/mTOR pathway and inhibition by a 7-azaindole derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful synthesis and evaluation of novel 7-azaindole derivatives.

Synthesis of 7-Azaindole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly useful for the functionalization of the 7-azaindole core.

General Procedure:

  • Reaction Setup: To a round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add the halo-7-azaindole (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), and a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 equiv.).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃).

  • Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (usually 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-azaindole derivative.[13][14]

Suzuki_Miyaura_Workflow Start Start Reagents Combine Halo-7-azaindole, Boronic Acid/Ester, & Pd Catalyst Start->Reagents SolventBase Add Solvent and Aqueous Base Reagents->SolventBase Degas Degas with Inert Gas SolventBase->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Experimental workflow for Suzuki-Miyaura coupling of 7-azaindoles.
MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) value for each compound.[15][16][17]

Western Blot Analysis of FGFR4 Signaling

Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the analysis of the phosphorylation status of Fibroblast Growth Factor Receptor 4 (FGFR4) and its downstream effectors in response to treatment with a 7-azaindole-based inhibitor.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HuH-7) and allow them to adhere. Treat the cells with the 7-azaindole FGFR4 inhibitor at various concentrations for a specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control to determine the effect of the inhibitor on FGFR4 signaling.[18][19][20]

Conclusion

The 7-azaindole scaffold represents a cornerstone in the design of contemporary therapeutic agents, particularly in the realm of kinase inhibitors. Its inherent chemical properties, which facilitate strong and specific interactions with the ATP-binding site of kinases, have been successfully leveraged to develop life-saving medicines. The synthetic accessibility and the potential for diverse functionalization further enhance its appeal in drug discovery programs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of the 7-azaindole core in the ongoing quest for novel and effective therapies.

References

The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole ring system, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant biological activity across a range of therapeutic areas.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of potent and selective inhibitors, particularly targeting protein kinases.[3][4] This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, detailing its mechanism of action, summarizing key structure-activity relationship data, providing detailed experimental protocols for relevant biological assays, and visualizing critical signaling pathways. The extensive use of the 7-azaindole motif in approved drugs and clinical candidates, such as the BRAF inhibitor vemurafenib and the BCL-2 inhibitor venetoclax, underscores its profound impact on contemporary drug development.[1]

Introduction: The Rise of a Privileged Scaffold

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has garnered significant attention in drug discovery due to its versatile chemical nature and profound biological activities. As a bioisostere of the endogenous purine core of adenosine triphosphate (ATP), it is particularly well-suited to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[1] The introduction of a nitrogen atom into the indole ring system modulates the scaffold's physicochemical properties, such as solubility and bioavailability, often leading to improved drug-like characteristics.[5] This guide will delve into the multifaceted biological significance of the 7-azaindole core, with a particular focus on its role in the development of targeted cancer therapies.

Mechanism of Action: A Hinge-Binding Powerhouse

The primary mechanism by which 7-azaindole-containing compounds exert their biological effects, particularly as kinase inhibitors, is through their interaction with the "hinge" region of the kinase ATP-binding pocket.[3][4] The 7-azaindole core possesses a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N), which can form a bidentate hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3] This high-affinity binding competitively inhibits the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.

Analysis of co-crystal structures has revealed three primary binding modes for the 7-azaindole scaffold within the kinase hinge region:

  • Normal Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor, and the pyrrole NH acts as a hydrogen bond donor, forming a canonical interaction with the kinase hinge.[3]

  • Flipped Binding Mode: The 7-azaindole ring is rotated 180 degrees, with the pyridine nitrogen still acting as a hydrogen bond acceptor, but with a different geometry of interaction.[3]

  • Non-Hinge Binding Mode: In some instances, the 7-azaindole moiety may bind to other regions of the kinase active site, while another part of the inhibitor interacts with the hinge.[3]

These diverse binding possibilities contribute to the versatility of the 7-azaindole scaffold in designing selective kinase inhibitors.

The BRAF/MEK/ERK (MAPK) Signaling Pathway

A critical pathway in which 7-azaindole inhibitors have shown significant clinical success is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting mutated BRAF.[6] In many cancers, particularly melanoma, a V600E mutation in the BRAF kinase leads to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival.[6][7] 7-azaindole-based inhibitors, such as vemurafenib, are designed to selectively inhibit this mutated BRAF kinase.[7]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Figure 1: The BRAF/MEK/ERK (MAPK) Signaling Pathway and the inhibitory action of Vemurafenib.
The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade often dysregulated in cancer, controlling cell growth, proliferation, and survival.[8][9] The 7-azaindole scaffold has been successfully employed to develop potent and selective inhibitors of PI3K isoforms.[10] These inhibitors compete with ATP at the catalytic site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) and subsequently blocking the activation of AKT and mTOR.[1][9]

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates 7Aza_PI3Ki 7-Azaindole PI3K Inhibitor 7Aza_PI3Ki->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Transcription Transcription mTOR->Transcription Promotes Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Transcription->Cell Growth, Proliferation, Survival

Figure 2: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of 7-azaindole based PI3K inhibitors.

Quantitative Data on 7-Azaindole Derivatives

The following tables summarize the in vitro potency of various 7-azaindole derivatives against key protein kinase targets. This data highlights the structure-activity relationships (SAR) and the potential for developing highly potent and selective inhibitors based on this scaffold.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against BRAF Kinase

CompoundR1R2BRAF V600E IC50 (nM)Reference
VemurafenibHN-(3-(propylsulfonyl)phenyl)propanamide31[1]
DabrafenibHN-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzenesulfonamide0.8[1]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Kinases

CompoundR1R2PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)Reference
Compound 12H3-pyridyl7---[11]
Compound 13H3-pyridyl7---[11]
Compound B13H3-(pyridin-3-yl)0.5---[12]
Compound 28H(S)-N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethyl)acetamide0.040 (µM)>300-fold selective>300-fold selective>300-fold selective[11]

Table 3: Inhibitory Activity of 7-Azaindole Derivatives against Other Kinases

CompoundTarget KinaseIC50 (nM)Reference
Compound 8lHaspin14[13]
Compound 8gCDK9/CyclinT-[13]
Compound 8hHaspin, CDK9/CyclinT-[13]
DecernotinibJAK2260[14]
Compound 24FGFR4-[15][16]
Compound 30FGFR4-[15][16]

Table 4: 7-Azaindole Derivatives in Clinical Development

Compound NameTarget(s)IndicationPhase of DevelopmentReference
Vemurafenib (Zelboraf®)BRAF V600EMelanomaApproved[1]
Venetoclax (Venclexta®)BCL-2LeukemiaApproved[1]
DecernotinibJAKRheumatoid ArthritisPhase II[14]
FevipiprantDP2 receptor antagonistAsthmaPhase III (Discontinued)[17]
AZD6738ATRCancerClinical Trials[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 7-azaindole derivatives.

Synthesis of the 7-Azaindole Core

A general and robust method for the synthesis of the 7-azaindole core involves the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde in the presence of a strong base.[3][18]

Materials:

  • 2-fluoro-3-methylpyridine

  • Arylaldehyde (e.g., benzaldehyde)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of potassium bis(trimethylsilyl)amide (3 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 2-fluoro-3-methylpyridine (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the arylaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-azaindole derivative.

Synthesis_Workflow Start Start Reactants 2-Fluoro-3-methylpyridine + Arylaldehyde Start->Reactants Base_Addition Add KHMDS in THF at -78°C Reactants->Base_Addition Reaction Stir and warm to room temperature Base_Addition->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Azaindole Derivative Purification->Product

Figure 3: General workflow for the synthesis of the 7-azaindole core.
BRAF V600E Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 values of 7-azaindole derivatives against the BRAF V600E kinase.[1]

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (unactivated) as a substrate

  • ATP

  • 7-azaindole test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate to their final concentrations in the assay buffer.

  • Assay Reaction: a. Add 2.5 µL of the diluted test compound to the wells of the 384-well plate. b. Add 2.5 µL of the BRAF V600E enzyme solution and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of a solution containing the MEK1 substrate and ATP.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature to allow for substrate phosphorylation.

  • Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

PI3Kγ Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the general ADP-Glo™ kinase assay for measuring the activity of PI3Kγ.[4][5][19]

Materials:

  • Recombinant human PI3Kγ enzyme

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) as a substrate

  • ATP

  • 7-azaindole test compounds dissolved in DMSO

  • PI3K Reaction Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in PI3K Reaction Buffer.

  • Reaction Setup: In a white assay plate, add the following components in order: a. 5 µL of test compound or vehicle control. b. 10 µL of a 2.5X master mix containing PI3Kγ enzyme and PIP2 substrate in PI3K Reaction Buffer. c. Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of 2.5X ATP solution in PI3K Reaction Buffer to start the reaction.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. c. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine IC50 values as described for the BRAF assay.

Cell Proliferation (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, MCF-7 breast cancer)

  • Complete cell culture medium

  • 7-azaindole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole compounds or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

The 7-azaindole core has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the binding of ATP in the hinge region of kinases has led to the development of numerous potent and selective inhibitors that have translated into successful clinical therapies. The wealth of structure-activity relationship data, coupled with a deep understanding of its interactions with key biological targets, continues to fuel the design of novel 7-azaindole-based therapeutics. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and expand upon the vast therapeutic potential of this remarkable scaffold. As our understanding of cellular signaling pathways continues to evolve, the versatile and privileged 7-azaindole core is poised to remain at the forefront of innovative drug discovery for years to come.

References

An In-depth Technical Guide to the Mechanism of Action of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine, a privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives of this 7-azaindole core have demonstrated significant therapeutic potential, primarily through the inhibition of key cellular kinases and other enzymes involved in signal transduction pathways critical to cancer and inflammatory diseases. This document details the molecular targets, summarizes quantitative inhibitory data, provides in-depth experimental protocols for key assays, and illustrates the associated signaling pathways.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many biologically active this compound derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of various protein kinases. The 7-azaindole nucleus is a bioisostere of purine and effectively mimics the hinge-binding motif of ATP, forming crucial hydrogen bonds with the kinase hinge region. This interaction blocks the kinase's catalytic activity, thereby inhibiting downstream signaling pathways. Key protein families targeted by these compounds include Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Phosphodiesterase 4B (PDE4B).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their primary molecular targets.

Table 1: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
4h FGFR174T1-[1][2][3][4]
FGFR29MDA-MB-231-[1][2][3][4]
FGFR325MCF-7-[1][2][3][4]
FGFR4712--[1][2][3][4]
Compound 1 FGFR11900--[1]

Table 2: Inhibitory Activity against Focal Adhesion Kinase (FAK)

Compound IDTargetIC50 (nM)Assay TypeReference
FAK-IN-9 FAK1.5Biochemical Kinase Assay[5]
Pyk218Biochemical Kinase Assay[5]
VEGFR2>1000Biochemical Kinase Assay[5]

Table 3: Inhibitory Activity against Ataxia-Telangiectasia Mutated (ATM) Kinase

Compound IDTargetIC50 (nM)SelectivityReference
25a ATM->700-fold over PIKK family members[6]

Table 4: Inhibitory Activity against Phosphodiesterase 4B (PDE4B)

Compound IDTargetIC50 (µM)Selectivity over PDE4DReference
11h PDE4B0.146-fold[7]
Various Derivatives PDE4B0.11 - 1.1-[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the mechanism of action studies are provided below.

Kinase Inhibition Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Objective: To quantify the inhibitory activity of a compound against a specific kinase.

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and allophycocyanin into close proximity, resulting in a FRET signal.

  • Protocol:

    • Dispense 2.5 µL of a solution containing the target kinase (e.g., 2 nM FAK) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT, pH 7.0) into each well of a 1536-well microtiter plate.[8]

    • Add 35 nL of the test compound (e.g., this compound derivative) at various concentrations.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated substrate (e.g., 200 nM ULight poly GT) and ATP (e.g., 10 µM) in kinase buffer.[8]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

    • Incubate for another period to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the IC50 value from the dose-response curve.

b) ADP-Glo™ Kinase Assay

  • Objective: To measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Principle: This luminescent assay involves two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

  • Protocol:

    • Set up the kinase reaction in a 96-well plate with the kinase, substrate, ATP, and the test compound.

    • Incubate at room temperature for 60 minutes.[9]

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[9]

    • Incubate for 30 minutes.[9]

    • Record the luminescence using a plate reader.

    • Determine the kinase inhibition based on the reduction in the luminescent signal.

Cellular Assays

a) Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of a compound on the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Western Blot Analysis of Protein Phosphorylation

  • Objective: To detect the phosphorylation status of a target protein (e.g., FGFR, ERK) in response to compound treatment.

  • Protocol:

    • Culture cells to 70-80% confluency and then treat with the test compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[11]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FGFR) overnight at 4°C.[11]

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an ECL substrate and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR Binds Pyrrolopyridine This compound Derivative Dimerization Dimerization & Autophosphorylation Pyrrolopyridine->Dimerization Inhibits FGFR->Dimerization Activates RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound derivatives.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Pyrrolopyridine This compound Derivative Autophosphorylation Autophosphorylation (Tyr397) Pyrrolopyridine->Autophosphorylation Inhibits FAK->Autophosphorylation Src Src Autophosphorylation->Src Recruits FAK_Src FAK/Src Complex Autophosphorylation->FAK_Src Src->FAK_Src Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream CellProcesses Cell Adhesion, Migration, Proliferation Downstream->CellProcesses

Caption: FAK signaling pathway and the inhibitory action of this compound derivatives.

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-Protein) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP) PrimaryAb->SecondaryAb Detection Signal Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

References

A Deep Dive into 7-Azaindole Derivatives: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic properties and ability to form crucial hydrogen bonding interactions have made it a focal point in the design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in understanding and predicting the behavior of 7-azaindole derivatives, with a particular focus on their application in drug discovery.

Molecular Docking and Binding Affinity Studies

Molecular docking has been a cornerstone in elucidating the binding modes of 7-azaindole derivatives with various biological targets. These computational studies provide valuable insights into the structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.

Recent research has highlighted the potential of 7-azaindole analogs as potent anticancer agents. For instance, a series of novel 7-azaindole derivatives were designed and synthesized, showing significant anticancer activity against breast cancer cell lines.[1] Molecular docking studies revealed that these compounds could effectively bind to poly (ADP-ribose) polymerases (PARP), a key enzyme in DNA damage repair, suggesting their potential as PARP inhibitors.[1]

In another study, a 7-azaindole derivative (7-AID) was identified as a novel inhibitor of the DEAD-box helicase DDX3, which is implicated in tumorigenesis and metastasis.[2] Molecular docking analysis showed that 7-AID could lodge within the adenosine-binding pocket of DDX3, interacting with key residues.[2]

Furthermore, 7-azaindole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[3] Molecular docking and molecular dynamics simulations demonstrated that a lead compound, ASM-7, could stably bind to the interface of the S1-RBD and hACE2, disrupting the viral entry process.[3]

The versatility of the 7-azaindole scaffold is also evident in its application as a core for designing inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4][5][6]

Quantitative Data from Molecular Docking and Biological Assays

The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different 7-azaindole derivatives against their respective targets.

CompoundTargetCell LineActivity MetricValue (µM)Reference
4gPARPMCF-7GI5015.56[1]
7-AIDDDX3HeLaIC5016.96[2]
7-AIDDDX3MCF-7IC5014.12[2]
7-AIDDDX3MDA-MB-231IC5012.69[2]
G7aSARS-CoV-2 S1-RBD-hACE2-EC509.08[3]
Compound 6CDK8MV4-11GI501.97[7]
Compound 17Mcl-1-Ki0.43[8]
B13PI3Kγ-IC500.0005[9]
CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
7-AIDDDX3 (2I4I)-7.99[2]
4d14α-demethylase lanosterol (1EA1)-8.81[10]
4f14α-demethylase lanosterol (1EA1)-8.76[10]
4n14α-demethylase lanosterol (1EA1)-8.79[10]

Quantum Chemical Studies: DFT and Beyond

Density Functional Theory (DFT) calculations have been extensively employed to investigate the structural, electronic, and vibrational properties of 7-azaindole derivatives. These studies provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

DFT calculations have been used to analyze the molecular structures of chloro-derivatives of 7-azaindole-3-carbaldehyde, revealing the influence of ligand conformations on the stability and vibrational properties of their metal complexes.[11][12][13] These theoretical investigations, supported by experimental infrared and Raman spectroscopy, have been crucial in characterizing novel palladium(II) and platinum(II) complexes with potential antiproliferative activity.[11]

Furthermore, time-dependent DFT (TDDFT) has been instrumental in studying the excited-state properties of 7-azaindole derivatives, particularly the phenomenon of excited-state proton transfer (ESPT).[14] These studies have shown that intermolecular hydrogen bonds with solvent molecules, such as methanol, are strengthened in the excited state, facilitating the proton transfer process.[14]

Excited-State Proton Transfer (ESPT) Dynamics

The 7-azaindole molecule is a classic model system for studying ESPT, a fundamental process in chemistry and biology.[15] Computational studies, including on-the-fly dynamics simulations, have provided detailed insights into the mechanisms and time evolution of these ultrafast reactions.

Simulations of 7-azaindole clustered with methanol molecules have revealed excited-state multiple-proton transfer reactions occurring through the intermolecular hydrogen-bonded network.[16] Similarly, studies in aqueous environments have shown that the proton transfer primarily occurs through the first solvation shell, with the nearest water molecules acting as a bridge.[17] The dynamics of this process are sensitive to the surrounding environment, with the rate of proton transfer being influenced by the properties of the solvent.[18]

Experimental and Computational Protocols

A thorough understanding of the methodologies employed in these studies is crucial for reproducibility and further research.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid_Generation Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Running Docking Algorithm (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Clustering Pose Clustering and Scoring Docking_Run->Pose_Clustering Binding_Mode_Analysis Binding Mode Analysis (Interactions, Distances) Pose_Clustering->Binding_Mode_Analysis

A generalized workflow for molecular docking studies.

Receptor and Ligand Preparation: The three-dimensional structures of the target protein (receptor) and the 7-azaindole derivative (ligand) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining protonation states.

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

Docking Simulation: A docking program is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses based on a scoring function.

Pose Analysis: The resulting docking poses are clustered and ranked based on their scores. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Density Functional Theory (DFT) Calculation Protocol

DFT calculations are typically performed as follows:

DFT_Calculation_Workflow Input_Prep Input File Preparation (Molecular Geometry, Basis Set, Functional) Geometry_Opt Geometry Optimization Input_Prep->Geometry_Opt Frequency_Calc Frequency Calculation (Verify Minimum Energy Structure) Geometry_Opt->Frequency_Calc Property_Calc Property Calculation (Electronic Properties, Spectra) Frequency_Calc->Property_Calc Data_Analysis Data Analysis and Visualization Property_Calc->Data_Analysis MTT_Assay_Workflow Cell_Seeding Cell Seeding in 96-well plates Compound_Treatment Treatment with 7-Azaindole Derivatives (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measurement of Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (IC50/GI50 Calculation) Absorbance_Measurement->Data_Analysis Signaling_Pathway_Inhibition cluster_drug 7-Azaindole Derivatives cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Drug 7-Azaindole Derivative PARP PARP Drug->PARP Inhibits DDX3 DDX3 Drug->DDX3 Inhibits Kinases Kinases (CDK8, PI3K, etc.) Drug->Kinases Inhibits Spike_ACE2 SARS-CoV-2 S1-hACE2 Interaction Drug->Spike_ACE2 Inhibits Apoptosis Apoptosis PARP->Apoptosis Leads to Reduced_Proliferation Reduced Proliferation DDX3->Reduced_Proliferation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Leads to Viral_Entry_Block Viral Entry Blockade Spike_ACE2->Viral_Entry_Block Leads to

References

starting materials for 1H-pyrrolo[2,3-b]pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 1H-pyrrolo[2,3-b]pyridin-4-amine, a crucial heterocyclic scaffold in medicinal chemistry, often referred to as 4-amino-7-azaindole or 1,7-dideazaadenine. The methodologies detailed herein are based on established literature and are intended to equip researchers with the necessary information to synthesize this key building block.

Introduction

This compound is a bioisostere of adenine and is a privileged structure in the development of various therapeutic agents, particularly kinase inhibitors. Its unique electronic properties and ability to form specific hydrogen bond interactions make it a valuable component in drug design. This document outlines the most common and effective strategies for its synthesis, focusing on the preparation from readily available starting materials.

Core Synthetic Strategies

Two principal synthetic pathways have emerged as the most viable for the preparation of this compound. Both strategies commence from the common precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

  • Route A: Nitration and Subsequent Reduction. This classic approach involves the regioselective nitration of the 7-azaindole core at the 4-position, followed by the reduction of the nitro group to the desired primary amine.

  • Route B: Halogenation and Palladium-Catalyzed Amination. This modern synthetic route relies on the initial halogenation of 7-azaindole at the 4-position, followed by a Buchwald-Hartwig amination reaction to install the amino group.

The selection of a particular route may depend on factors such as the availability of reagents, scale of the synthesis, and tolerance of other functional groups if substituted analogs are desired.

Diagram of Synthetic Pathways

Synthesis of this compound cluster_route_a Route A cluster_route_b Route B start 7-Azaindole n_oxide 7-Azaindole N-oxide start->n_oxide Oxidation nitro 4-Nitro-7-azaindole n_oxide->nitro Nitration halo 4-Halo-7-azaindole (X = Br, Cl) n_oxide->halo Halogenation final_product This compound nitro->final_product Reduction halo->final_product Buchwald-Hartwig Amination

Caption: Overview of the two primary synthetic routes to this compound from 7-azaindole.

Experimental Protocols and Data

Starting Material: 7-Azaindole N-oxide

The synthesis of both key intermediates, 4-nitro- and 4-halo-7-azaindole, proceeds through the common intermediate, 7-azaindole N-oxide.

Experimental Protocol: To a solution of 7-azaindole in a suitable solvent such as THF, ethylene glycol monomethyl ether, or propylene glycol monomethyl ether, hydrogen peroxide is added. The reaction is typically conducted at a low temperature (5-15 °C) for 2-5 hours.[1]

ReactantMolar RatioNotes
7-Azaindole1.0Starting material
Hydrogen Peroxide1.1 - 2.0Oxidizing agent

Route A: Via Nitration and Reduction

Step A1: Synthesis of 4-Nitro-7-azaindole

Experimental Protocol: 7-azaindole N-oxide is treated with a nitrating agent. For instance, nitration with nitric acid in trifluoroacetic acid at 0°C has been reported to yield the 4-nitro derivative in good yield.[2]

Reagent/ConditionSpecificationPurposeYield
7-Azaindole N-oxide1.0 equivalentStarting material60%[2]
Nitric AcidNitrating agentNitration
Trifluoroacetic AcidSolvent/Acid catalyst
Temperature0 °CReaction condition
Step A2: Reduction of 4-Nitro-7-azaindole to this compound

Experimental Protocol: The reduction of the nitro group can be achieved using various reducing agents. A common method involves the use of a metal in an acidic medium. For example, zinc powder in acetic acid is an effective system for this transformation.[3]

Reagent/ConditionSpecificationPurposeYield
4-Nitro-7-azaindole1.0 equivalentStarting materialNot specified
Zinc powderExcessReducing agent
Acetic AcidSolvent/Proton source

Route B: Via Halogenation and Amination

Step B1: Synthesis of 4-Halo-7-azaindole (e.g., 4-Bromo-7-azaindole)

Experimental Protocol: 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). Tetramethylammonium bromide (1.2 eq) is added, and the mixture is cooled to 0 °C. Methanesulfonic anhydride (2.0 eq) is then added in portions. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the pH is adjusted to 7 with solid sodium hydroxide. The product is isolated by filtration.[4]

Reagent/ConditionSpecificationPurposeYield
7-Azaindole N-oxide1.0 equivalentStarting material56%[4]
Tetramethylammonium bromide1.2 equivalentsBromine source
Methanesulfonic anhydride2.0 equivalentsActivating agent
DMFSolvent
Temperature0 °C to room temp.Reaction condition
Step B2: Buchwald-Hartwig Amination of 4-Halo-7-azaindole

The direct amination of 4-halo-7-azaindoles with ammonia or an ammonia equivalent is a powerful method to introduce the 4-amino group. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand.

Experimental Workflow:

Buchwald_Hartwig_Amination start 4-Halo-7-azaindole + Amine Source reaction_mixture Reaction Mixture in Solvent start->reaction_mixture catalyst_system Pd Catalyst + Ligand + Base catalyst_system->reaction_mixture heating Heating reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the Buchwald-Hartwig amination of 4-halo-7-azaindole.

Experimental Protocol (General): In an inert atmosphere, the 4-halo-7-azaindole, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and the amine source are combined in an anhydrous solvent (e.g., dioxane). The reaction mixture is heated until the starting material is consumed. After cooling, the reaction is worked up and the product is purified.[5]

Table of Conditions for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles with Various Amines:

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
BenzylaminePd₂(dba)₃XantphosCs₂CO₃Dioxane1001292[5]
n-ButylaminePd₂(dba)₃XantphosCs₂CO₃Dioxane1001289[5]
CyclohexylaminePd₂(dba)₃XantphosCs₂CO₃Dioxane1001291[5]
MorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane1001294[5]

Note: The direct amination with ammonia can be challenging. Often, a protected form of ammonia or an ammonia surrogate is used, followed by a deprotection step. The yields presented are for the coupling with various primary and secondary amines, which serve as a model for the C-N bond formation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, multi-step synthetic sequences starting from 7-azaindole. The choice between the nitration/reduction pathway and the halogenation/amination route will be guided by the specific requirements of the research, including scale, cost, and functional group compatibility. The data and protocols provided in this guide offer a solid foundation for the successful synthesis of this important heterocyclic compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and characterization data.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives as potent kinase inhibitors. This class of compounds, also known as 7-azaindoles, serves as a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine core of ATP and interact with the hinge region of various kinases.[1][2] This document offers detailed protocols for the chemical synthesis of these derivatives and their subsequent biological evaluation in kinase inhibition assays, alongside a summary of their activity against key kinase targets implicated in cancer and other diseases.

Introduction to this compound Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold for the design of kinase inhibitors. Its unique structure allows for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.[1][2] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), MET proto-oncogene (c-Met), and Phosphoinositide 3-kinases (PI3Ks), which are often dysregulated in various cancers.[3][4][5] The development of potent and selective inhibitors targeting these kinases is a major focus in modern drug discovery.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of selected this compound derivatives against various kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[3][6][7][8][9]
Compound 1 1900---[3]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met and ALK Kinases

Compound IDc-Met IC50 (nM)ALK IC50 (nM)Reference
Compound 9 22.8Moderate Inhibition[4]

Table 3: Inhibitory Activity of 7-Azaindole Derivatives against CDK9/CyclinT and Haspin Kinases

Compound IDCDK9/CyclinT IC50 (µM)Haspin IC50 (µM)Reference
8g 1.20.088[10]
8h 0.90.052[10]
8i >100.024[10]
8l >100.014[10]

Table 4: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
B13 ---0.5[5]
B14 ----[5]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from a commercially available or synthesized 1H-pyrrolo[2,3-b]pyridine core. The general strategy often includes functionalization at various positions of the bicyclic ring system to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of a Substituted 1H-pyrrolo[2,3-b]pyridine Core

This protocol provides a general method for the synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine, which can then be further modified.

Materials:

  • Substituted 2-aminopyridine

  • Appropriate α-haloketone

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, NaOtBu)

  • Solvent (e.g., DMF, Toluene)

Procedure:

  • Step 1: N-Arylation. In a round-bottom flask, dissolve the substituted 2-aminopyridine and the α-haloketone in the chosen solvent.

  • Add the base and the palladium catalyst to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Functionalization of the 1H-pyrrolo[2,3-b]pyridine Core

This protocol describes a general method for introducing various substituents onto the 1H-pyrrolo[2,3-b]pyridine core, for example, via a Suzuki cross-coupling reaction.

Materials:

  • Halogenated 1H-pyrrolo[2,3-b]pyridine derivative

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Step 1: Suzuki Coupling. In a reaction vessel, combine the halogenated 1H-pyrrolo[2,3-b]pyridine derivative, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired functionalized derivative.

Kinase Inhibition Assays

The following are generalized protocols for determining the in vitro kinase inhibitory activity of the synthesized compounds. Specific conditions may need to be optimized for each kinase and inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Step 1: Compound Preparation. Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Step 2: Kinase Reaction. In a 384-well plate, add the following components in order:

    • Inhibitor solution (or DMSO for control).

    • Kinase solution.

    • Substrate/ATP mixture to initiate the reaction.

  • Step 3: Incubation. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[11][12]

  • Step 4: ATP Detection. Stop the kinase reaction and measure the remaining ATP by adding the components of the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP and measure the light output.[11][12][13]

  • Step 5: Data Analysis. Measure the luminescence using a microplate reader. The inhibitory activity is calculated as a percentage of the control (DMSO) activity. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: The FGFR signaling pathway, which regulates cell proliferation and survival.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT CellFunctions Cell Proliferation, Motility, Invasion AKT->CellFunctions RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellFunctions STAT3->CellFunctions

Caption: The c-Met signaling pathway, crucial for cell motility and invasion.

PI3K_AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR CellFunctions Cell Growth, Proliferation, Survival AKT->CellFunctions mTOR->CellFunctions PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth.[4][10][14][15][16]

Experimental Workflows

The following diagrams outline the general workflow for the synthesis and evaluation of this compound kinase inhibitors.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminopyridine) Core Synthesis of 1H-pyrrolo[2,3-b]pyridine Core Start->Core Func Functionalization (e.g., Suzuki Coupling) Core->Func Purify Purification (Chromatography) Func->Purify Characterize Characterization (NMR, MS) Purify->Characterize Final Final Derivative Library Characterize->Final

Caption: General workflow for the synthesis of this compound derivatives.

Evaluation_Workflow Library Synthesized Compound Library Primary Primary Kinase Screening Library->Primary IC50 IC50 Determination (Dose-Response) Primary->IC50 Active Hits Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular Cell-Based Assays (e.g., Proliferation) Selectivity->Cellular Lead Lead Compound Identification Cellular->Lead

Caption: Workflow for the biological evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine Based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The provided protocols are based on established synthetic methodologies and are intended to guide researchers in the development of novel anti-cancer therapeutics targeting the FGFR signaling pathway.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purines allows it to function as an effective hinge-binding motif for various protein kinases, including FGFRs. Aberrant activation of FGFR signaling due to genetic alterations is a key driver in numerous cancers, making FGFRs attractive targets for therapeutic intervention. This document details the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting a particularly potent pan-FGFR inhibitor, compound 4h , and provides protocols for its synthesis and evaluation.[1]

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, differentiation, and angiogenesis.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

FGFR Signaling Pathway

Data Presentation

The following tables summarize the inhibitory activity of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms.

Table 1: In vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR1-4. [1]

CompoundR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4a 3-methoxyphenyl1900---
4h 3,5-dimethoxyphenyl7925712
4l 3-(trifluoromethoxy)phenyl3345110>1000

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates higher potency.

Experimental Protocols

The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors is achieved through a two-step process as outlined below.

Synthetic Workflow

Synthetic_Workflow Start 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Step1 Step 1: Condensation (Aldol Condensation) Start->Step1 Intermediate Intermediate Compounds (3a-3k) Step1->Intermediate Step2 Step 2: Reduction (Ionic Hydrogenation) Intermediate->Step2 Final Final Products (4a-4l) Step2->Final Purification Purification (Column Chromatography) Final->Purification

Synthetic Workflow Diagram
Step 1: Synthesis of Intermediate Compounds (General Procedure for 3a-3k)[1]

This procedure describes the synthesis of the chalcone-like intermediates through an aldol condensation reaction.

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde for compound 3h )

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 186 mg) in methanol (7 mL), add the appropriately substituted benzaldehyde (1.1 mmol).

  • Add potassium hydroxide (5.0 mmol, 280 mg) to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 5 hours.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to afford the desired intermediate.

Step 2: Synthesis of Final Products (General Procedure for 4a-4l, including 4h)[1]

This procedure details the reduction of the intermediate compounds to yield the final saturated derivatives.

Materials:

  • Intermediate compound from Step 1 (e.g., 3h )

  • Acetonitrile (ACN)

  • Triethylsilane (TES)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of the intermediate compound (e.g., 3h , 0.31 mmol, 100 mg) in acetonitrile (7 mL), add triethylsilane (6.26 mmol, 1.0 mL).

  • Add trifluoroacetic acid (6.54 mmol, 0.5 mL) to the reaction mixture.

  • Heat the reaction to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Biological Evaluation

The inhibitory activity of the synthesized compounds against FGFR kinases can be evaluated using various in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

FGFR Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Biotinylated substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds at various concentrations.

  • Add the FGFR enzyme and the biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a detection solution containing the europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.

  • Incubate the plate in the dark at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable starting point for the design and synthesis of potent FGFR inhibitors. The protocols outlined in this document provide a clear pathway for the synthesis of these compounds, and the biological data highlights the potential of derivatives such as compound 4h as pan-FGFR inhibitors for cancer therapy. Further optimization of this scaffold may lead to the development of next-generation targeted therapeutics.

References

Application Notes and Protocols for In Vitro Kinase Assay with 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is frequently implicated in diseases like cancer.[1][2] This makes them a significant target for therapeutic drug development.[1][3] The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, is a privileged structure in the design of kinase inhibitors.[4][5] Derivatives of this scaffold have been developed as potent inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Focal Adhesion Kinase (FAK), and Ataxia Telangiectasia Mutated (ATM) kinase.[6][7][8]

This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of 1H-pyrrolo[2,3-b]pyridin-4-amine against a representative tyrosine kinase, FGFR1. The protocol is based on a luminescence-based assay format, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9][10] This method is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of kinase activity.[9]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] The assay is performed in two steps. First, the kinase reaction is carried out by incubating the kinase (e.g., FGFR1), a substrate, ATP, and the test compound (this compound). After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[9][10] The inhibitory effect of this compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human FGFR1 KinaseVariesVaries
Poly(Glu, Tyr) 4:1 peptide substrateVariesVaries
ATP (Adenosine 5'-Triphosphate)VariesVaries
This compoundVariesVaries
ADP-Glo™ Kinase Assay KitPromegaV9101
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-house/VariesN/A
DMSO (Dimethyl Sulfoxide)VariesVaries
384-well white, flat-bottom platesVariesVaries
Multichannel pipettesVariesN/A
Plate reader with luminescence detectionVariesN/A

Experimental Protocols

Reagent Preparation
  • Kinase Buffer: Prepare a 1X kinase buffer solution. For example: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11] The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ for the specific kinase (e.g., 10 µM for FGFR1).[10]

  • Substrate Solution: Prepare a stock solution of the peptide substrate in kinase buffer.

  • Kinase Solution: Dilute the recombinant FGFR1 kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.[10]

  • Test Compound (this compound) Dilution Series: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM. Then, dilute this stock in kinase buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[10]

In Vitro Kinase Assay Protocol (ADP-Glo™)

The following protocol is designed for a 384-well plate format.

StepActionVolume (µL)Incubation Time & Temperature
1Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.1N/A
2Add the diluted FGFR1 enzyme to each well.2N/A
3Pre-incubate the plate to allow the compound to bind to the kinase.N/A15 minutes at room temperature
4Initiate the kinase reaction by adding the substrate/ATP mixture to each well.2N/A
5Incubate the plate to allow the kinase reaction to proceed.N/A60 minutes at room temperature
6Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Mix gently.540 minutes at room temperature
7Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent to each well. Mix gently.1030 minutes at room temperature
8Measure the luminescence using a plate reader.N/AN/A
Data Analysis
  • The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.[10]

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Visualizations

G Experimental Workflow for In Vitro Kinase Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add Inhibitor/DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Dilute FGFR1 Kinase add_kinase Add Kinase prep_kinase->add_kinase prep_substrate_atp Prepare Substrate/ATP Mixture start_reaction Initiate reaction with Substrate/ATP mixture prep_substrate_atp->start_reaction add_inhibitor->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate (60 min) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (Generate luminescence) incubate_stop->add_detection incubate_detect Incubate (30 min) add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: Workflow of the in vitro kinase assay.

G Simplified FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Regulates CellResponse Cell Proliferation, Survival, Differentiation Transcription->CellResponse Leads to Inhibitor This compound Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway.

References

Application Notes and Protocols for Cell-Based Assay Methodologies for 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cellular evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives. This class of compounds, built upon the 7-azaindole scaffold, is a significant area of interest in medicinal chemistry due to its potential as kinase inhibitors for therapeutic applications, particularly in oncology.[1] The methodologies outlined below are essential for characterizing the biological activity of these derivatives in a cellular context.

Overview of Biological Activity

1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] A primary focus of research has been their development as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Protein Kinase B (Akt), and Janus Kinase 3 (JAK3).[1] Abnormal activation of the FGFR signaling pathway, in particular, is a key factor in the progression of several cancers, making it an attractive therapeutic target.[2][3][4][5]

Key Cell-Based Assays

A variety of cell-based assays are crucial for determining the efficacy and mechanism of action of this compound derivatives. These include:

  • Cytotoxicity and Cell Proliferation Assays: To determine the concentration at which the compounds inhibit cell growth.

  • Kinase Inhibition Assays: To measure the direct inhibitory effect of the compounds on specific kinase targets within a cellular environment.

  • Apoptosis Assays: To ascertain if the observed cytotoxicity is due to programmed cell death.

  • Cell Cycle Analysis: To investigate the effect of the compounds on cell cycle progression.

  • Cell Migration and Invasion Assays: To evaluate the potential of the compounds to inhibit cancer cell metastasis.

Data Presentation

The following tables summarize the reported in vitro activities of various 1H-pyrrolo[2,3-b]pyridine derivatives.

Table 1: FGFR Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data extracted from a study on potent FGFR inhibitors, demonstrating pan-FGFR inhibitory activity of compound 4h.[2][3][4][5]

Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)
10t HeLa0.12
SGC-79010.18
MCF-70.21
5k MCF-732
HepG229
MDA-MB-23138
HeLa35

IC50 values represent the concentration required to inhibit 50% of cell growth. Compound 10t was evaluated for its activity as a colchicine-binding site inhibitor, while compound 5k was assessed as a potential multi-targeted kinase inhibitor.[6][7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To assess the dose-dependent effect of this compound derivatives on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[6]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the anti-proliferative activity of the compounds is mediated by the induction of apoptosis.[1]

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Collect both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization Transcription Gene Transcription (Proliferation, Survival) ERK ERK ERK->Transcription Akt Akt Akt->Transcription PLCG PLCG PLCG->Transcription Pyrrolo_Pyridine This compound derivatives Pyrrolo_Pyridine->FGFR Inhibition

Caption: FGFR Signaling Pathway Inhibition.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add Serial Dilutions of Compounds incubate_overnight->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 490nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: MTT Assay Experimental Workflow.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound (IC50) for 24-48h seed_cells->treat_cells collect_cells Collect Adherent & Floating Cells treat_cells->collect_cells wash_cells Wash with Cold PBS collect_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC & PI resuspend_cells->add_stains incubate_stains Incubate for 15 min add_stains->incubate_stains add_buffer Add Binding Buffer incubate_stains->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow

Caption: Apoptosis Assay Workflow.

References

The Versatility of 1H-pyrrolo[2,3-b]pyridin-4-amine in Oncology Research: A Guide to its Application in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key oncogenic signaling pathways. Its unique structural and electronic properties have made it a cornerstone in the development of targeted cancer therapies. This document provides a comprehensive overview of the application of 1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives in cancer cell line studies, offering detailed experimental protocols and a summary of their activity against various cancer cell lines.

Overview of Biological Activity

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. These include, but are not limited to, Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor (FGFR), Ataxia Telangiectasia Mutated (ATM) kinase, and Ribosomal S6 Kinase 2 (RSK2).[1][2][3][4][5][6][7] The versatility of the 7-azaindole scaffold allows for chemical modifications that can fine-tune selectivity and potency, leading to the development of both broad-spectrum and isoform-specific inhibitors.

Key Signaling Pathways Targeted

The anticancer effects of 1H-pyrrolo[2,3-b]pyridine derivatives are primarily attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, migration, and apoptosis.

PI3K/AKT/mTOR Pathway

A significant number of 7-azaindole derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a wide array of human cancers.[1][2] By targeting PI3K, these compounds can effectively block downstream signaling, leading to reduced cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Azaindole 1H-pyrrolo[2,3-b]pyridine Derivatives Azaindole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

FGFR Signaling Pathway

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs, demonstrating efficacy in preclinical models of breast and liver cancer.[3][4][5] These compounds typically act by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK pathway.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Activates MEK MEK RAS->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration & Invasion ERK->Proliferation Azaindole 1H-pyrrolo[2,3-b]pyridine Derivatives Azaindole->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines and kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
7-Azaindole DerivativesPI3Kα-Subnanomolar[1]
7-Azaindole DerivativesPI3Kβ-Subnanomolar[1]
7-Azaindole DerivativesPI3Kδ-Subnanomolar[1]
7-Azaindole DerivativesPI3Kγ-Subnanomolar[1]
Compound 4hFGFR14T1 (Breast Cancer)7[3][5]
Compound 4hFGFR2-9[3][5]
Compound 4hFGFR3-25[3][5]
Compound 4hFGFR4-712[3][5]
Compound 30FGFR4HuH-7 (Hepatocellular Carcinoma)Potent Inhibition[4]
Compound 30FGFR4MDA-MB-453 (Breast Cancer)Potent Inhibition[4]
Compound 25aATMHCT116 (Colon Cancer)Synergistic with Irinotecan[6][8]
Compound 25aATMSW620 (Colon Cancer)Synergistic with Irinotecan[6][8]
Compound B1RSK2MDA-MB-468 (Breast Cancer)130[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Proliferation Assay (SRB Assay)

This protocol is a widely used method for determining cytotoxicity and cell growth inhibition.

SRB_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining and Measurement Seed Seed cells in 96-well plates Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with varying concentrations of 1H-pyrrolo[2,3-b]pyridine derivative Adhere->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Fix Fix cells with TCA Incubate_72h->Fix Stain Stain with SRB dye Fix->Stain Wash Wash unbound dye Stain->Wash Solubilize Solubilize bound dye Wash->Solubilize Read Read absorbance at 510 nm Solubilize->Read

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on protein expression and phosphorylation status.

Protocol:

  • Cell Lysis: Treat cells with the 1H-pyrrolo[2,3-b]pyridine derivative for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate peptide, and the 1H-pyrrolo[2,3-b]pyridine derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable starting point for the design and development of novel anticancer agents. The diverse range of kinases that can be potently and selectively inhibited by derivatives of this core structure underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds in cancer cell line studies. Further investigations into their in vivo efficacy and safety profiles are warranted to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridin-4-amine as a Molecular Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to adenine allows it to function as an effective hinge-binding motif for numerous protein kinases, making it a valuable core for the development of potent and selective kinase inhibitors. The derivative, 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 1,7-dideazaadenine), serves as a foundational structure for the generation of molecular probes to investigate kinase signaling pathways, validate novel drug targets, and profile inhibitor selectivity.

These application notes provide a comprehensive overview of the development and utility of the this compound scaffold as a tool for chemical biology and drug development. Detailed protocols for the synthesis of the parent compound and its subsequent evaluation in relevant biochemical and cellular assays are provided, supported by quantitative data from various derivatives to illustrate the potential of this chemical class.

Data Presentation

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized to generate potent inhibitors against a variety of protein kinases. The following tables summarize the in vitro inhibitory activities of representative derivatives, demonstrating the scaffold's versatility in targeting different members of the kinome.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Derivative 4h FGFR17AZD-45470.8
FGFR291
FGFR3252
FGFR471247
Derivative 11h PDE4B140Rolipram-
Compound 25a ATM>700-fold selectivity over other PIKK family members--
Compound 9 c-Met22.8--
Compound 2 PKBβ (Akt)-H-89590

Note: The data presented is for various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and is intended to illustrate the potential of this chemical class. IC50 values are highly dependent on the specific substitutions on the core scaffold.

Signaling Pathways

Derivatives of this compound have been shown to potently inhibit key kinases in major signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for the rational design and application of molecular probes based on this scaffold.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Probe This compound Derivative (e.g., 4h) Probe->FGFR DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Targets GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Probe This compound Derivative (e.g., Cmpd 2) Akt Akt (PKB) Probe->Akt PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b BAD BAD Akt->BAD CellSurvival Cell Survival & Growth mTOR->CellSurvival GSK3b->CellSurvival inhibition of apoptosis BAD->CellSurvival inhibition of apoptosis Synthesis_Workflow start Starting Material: 7-Azaindole step1 Nitration start->step1 intermediate1 4-Nitro-7-azaindole step1->intermediate1 step2 Reduction intermediate1->step2 product Product: This compound step2->product TR_FRET_Workflow plate 1. Add Kinase, Biotinylated Substrate, and Test Compound to 384-well plate atp 2. Initiate Reaction with ATP plate->atp incubation1 3. Incubate at Room Temperature atp->incubation1 stop 4. Stop Reaction with EDTA-containing Detection Mix incubation1->stop detection_mix (Eu-Ab and SA-APC) incubation2 5. Incubate in Dark stop->incubation2 read 6. Read TR-FRET Signal incubation2->read

Application Notes and Protocols for ADME Profiling of 1H-pyrrolo[2,3-b]pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1H-pyrrolo[2,3-b]pyridin-4-amine analogs. This class of compounds has shown promise in various therapeutic areas, and a thorough understanding of their ADME properties is crucial for the selection and optimization of lead candidates.[1][2][3]

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of various kinase inhibitors and other therapeutic agents.[2][3] Early assessment of ADME properties is essential to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition in drug development. This document outlines standard in vitro assays to evaluate key ADME parameters, including metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.

Data Presentation: In Vitro ADME Profile of Representative 1H-pyrrolo[2,3-b]pyridine Analogs

The following tables summarize typical in vitro ADME data for hypothetical this compound analogs.

Table 1: Metabolic Stability of this compound Analogs

Compound IDLiver Microsomes (Human) t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog A> 60< 10
Analog B3545
Analog C15110

Table 2: Caco-2 Permeability of this compound Analogs

Compound IDApparent Permeability (Papp) A→B (10⁻⁶ cm/s)Apparent Permeability (Papp) B→A (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Analog A15.216.11.1
Analog B8.525.53.0
Analog C2.12.31.1

Table 3: Plasma Protein Binding of this compound Analogs

Compound IDHuman Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)
Analog A92.588.1
Analog B99.198.5
Analog C75.370.8

Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound Analogs (IC₅₀ in µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4 (Midazolam)
Analog A> 50> 5025.3> 50> 50
Analog B15.8> 508.945.112.5
Analog C> 505.21.8> 502.4

Experimental Protocols

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4]

Materials:

  • Human Liver Microsomes (pooled)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[4]

  • Internal Standard (IS)

  • Acetonitrile (ACN) for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a working solution of the test compound (e.g., 100 µM) in phosphate buffer from the DMSO stock.

  • Add liver microsomes to phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • In a 96-well plate, add the microsomal suspension.

  • Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.[4]

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer without the regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[4]

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).[5]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solution add_cpd Add Test Compound prep_cpd->add_cpd prep_hlm Prepare Microsome Suspension add_hlm Add Microsomes to Plate prep_hlm->add_hlm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn add_hlm->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate pre_incubate->start_rxn incubate_time Incubate at 37°C with Shaking start_rxn->incubate_time quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) incubate_time->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_culture Cell Culture & Validation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days seed->culture validate Validate Monolayer Integrity (TEER, Lucifer Yellow) culture->validate wash Wash Monolayers validate->wash prepare_sol Prepare Dosing Solution add_sol Add Dosing Solution (Apical or Basolateral) prepare_sol->add_sol wash->add_sol incubate Incubate at 37°C add_sol->incubate sample Sample Receiver Chamber at Time Points incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike Test Compound into Plasma load_plasma Load Spiked Plasma into RED Device spike->load_plasma incubate Incubate at 37°C (4-6 hours) load_plasma->incubate load_buffer Load PBS into Buffer Chamber load_buffer->incubate sample Collect Aliquots from Plasma & Buffer Chambers incubate->sample matrix_match Matrix Matching sample->matrix_match precipitate Protein Precipitation matrix_match->precipitate analyze LC-MS/MS Analysis precipitate->analyze calculate Calculate % Bound analyze->calculate G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Serial Dilutions mix Combine Microsomes, Test Compound, & Substrate prep_cpd->mix prep_sub Prepare CYP Probe Substrate Solution prep_sub->mix prep_hlm Prepare Microsome Suspension prep_hlm->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn incubate_time Incubate at 37°C start_rxn->incubate_time quench Quench Reaction incubate_time->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Metabolite centrifuge->analyze calculate Calculate IC₅₀ analyze->calculate

References

Application Notes and Protocols for the Large-Scale Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in the development of various therapeutic agents, including Janus kinase (JAK) inhibitors. The synthesis of this and related 7-azaindole derivatives is crucial for the pharmaceutical industry. The described synthetic routes are designed to be robust, scalable, and suitable for kilogram-scale production in a drug development setting. The protocols are based on established chemical transformations and aim to provide a clear pathway for obtaining the target compound and its key intermediates with high purity and yield.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. In particular, this compound serves as a critical building block for a range of protein kinase inhibitors. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a common and scalable synthetic strategy starting from the commercially available 7-azaindole.

Overall Synthetic Strategy

The most common and industrially scalable approach to synthesizing 4-substituted 7-azaindoles involves the initial N-oxidation of the pyridine ring, followed by the introduction of a functional group at the 4-position. This method offers good regioselectivity and utilizes readily available and cost-effective reagents. The overall strategy can be broken down into three main stages:

  • N-Oxidation: Formation of 7-azaindole-N-oxide from 7-azaindole.

  • Halogenation: Introduction of a halogen (typically chlorine) at the 4-position.

  • Amination: Nucleophilic aromatic substitution of the 4-halo-7-azaindole with an amine source.

This strategy avoids some of the challenges associated with direct nitration and subsequent reduction, such as the formation of multiple isomers and harsh reaction conditions.

Experimental Protocols

Stage 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-N-oxide (Intermediate 2)

This stage involves the selective oxidation of the pyridine nitrogen of 7-azaindole.

Reaction Scheme:

Stage 1: N-Oxidation 7-azaindole 1H-pyrrolo[2,3-b]pyridine (1) reagents H₂O₂ Organic Solvent 7-azaindole->reagents product 1H-pyrrolo[2,3-b]pyridine 7-N-oxide (2) reagents->product

Caption: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-N-oxide.

Protocol:

  • Charging the Reactor: In a suitable reactor, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an organic solvent such as tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether.[1][2]

  • Addition of Oxidizing Agent: Cool the solution to 5-15 °C.[1][2] Slowly add hydrogen peroxide (1.1-2.0 eq) to the reaction mixture while maintaining the temperature within the specified range.[1][2]

  • Reaction Monitoring: Stir the reaction mixture at 5-15 °C for 2-5 hours.[1][2] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to destroy excess hydrogen peroxide. Concentrate the reaction mixture under reduced pressure to remove the organic solvent. The product can be isolated by filtration and washed with a suitable solvent (e.g., water or a mixture of organic solvent and water) and then dried under vacuum.

Quantitative Data:

ParameterValueReference
Molar Ratio (7-azaindole:H₂O₂)1:1.1 to 1:2[1][2]
Reaction Temperature5-15 °C[1][2]
Reaction Time2-5 hours[1][2]
Typical YieldHigh[1]
Stage 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 3)

This stage introduces a chlorine atom at the 4-position, which acts as a good leaving group for the subsequent amination step.

Reaction Scheme:

Stage 2: Halogenation N-oxide 1H-pyrrolo[2,3-b]pyridine 7-N-oxide (2) reagents POCl₃ DIPEA (cat.) Acetonitrile N-oxide->reagents product 4-Chloro-1H-pyrrolo[2,3-b]pyridine (3) reagents->product

Caption: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol:

  • Charging the Reactor: To a reactor charged with acetonitrile, add 1H-pyrrolo[2,3-b]pyridine 7-N-oxide (1.0 eq).[1][2]

  • Addition of Reagents: Add diisopropylethylamine (DIPEA) as a catalyst (0.1-0.15 eq).[2] Slowly add phosphorus oxychloride (POCl₃) to the mixture.[1][2]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C.[2]

  • Reaction Monitoring: Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully quench it by pouring it onto ice water. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Quantitative Data:

ParameterValueReference
CatalystDiisopropylethylamine (DIPEA)[1][2]
Halogenating AgentPhosphorus oxychloride (POCl₃)[1][2]
Reaction Temperature80-100 °C[2]
Typical YieldHigh[1]
Stage 3: Synthesis of this compound (Target Compound 4)

This final stage involves the nucleophilic aromatic substitution of the 4-chloro substituent with an amine source.

Reaction Scheme:

Stage 3: Amination chloro-azaindole 4-Chloro-1H-pyrrolo[2,3-b]pyridine (3) reagents Amine Source (e.g., NH₃, Benzophenone Imine) Pd Catalyst, Ligand Base chloro-azaindole->reagents product This compound (4) reagents->product

Caption: Synthesis of this compound.

Protocol:

  • Charging the Reactor: In a dry reactor under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).[3]

  • Addition of Amine Source: Add a suitable amine source. For the synthesis of the primary amine, a protected ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide can be used, followed by hydrolysis.[3] Alternatively, direct amination with ammonia under pressure and high temperature might be feasible.

  • Reaction Conditions: Add a dry solvent (e.g., toluene or 1,4-dioxane) and heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If a protected amine was used, an acidic workup (e.g., with aqueous HCl) is required to deprotect the amine.[3] After neutralization, the product is extracted, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield this compound.

Quantitative Data:

ParameterValueReference
CatalystPd₂(dba)₃[3]
LigandXPhos[3]
BaseSodium tert-butoxide[3]
Amine SourceLithium bis(trimethylsilyl)amide[3]
Reaction Temperature100 °C[3]
Reaction Time12-24 hours[3]

Logical Workflow for Synthesis

Synthesis Workflow A Start: 7-Azaindole B Stage 1: N-Oxidation A->B C Intermediate: 7-Azaindole-N-oxide B->C D Stage 2: Halogenation C->D E Intermediate: 4-Chloro-7-azaindole D->E F Stage 3: Amination E->F G Final Product: this compound F->G H Purification G->H

References

Application Notes: The Use of 1H-pyrrolo[2,3-b]pyridin-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged fragment" in modern drug discovery, particularly within the domain of fragment-based lead discovery (FBLD).[1] Its structure is a bioisostere of both indole and purine systems, granting it unique electronic properties and hydrogen bonding capabilities.[1][2] This scaffold is especially renowned for its role as an exceptional hinge-binding motif for ATP-competitive kinase inhibitors.[1] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for the formation of a stable bidentate hydrogen bond with the kinase hinge region.[1][3][4] The success of this scaffold is highlighted by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment and is recognized as a primary example of a successful FBDD approach.[3][4][5] The 4-amino derivative, 1H-pyrrolo[2,3-b]pyridin-4-amine, serves as a versatile starting point, with the amino group providing a key vector for synthetic elaboration to enhance potency and selectivity.

Applications in Fragment-Based Drug Discovery

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide array of protein kinases, demonstrating its potential to target the entire human kinome.[3][4] Its derivatives have shown significant activity against several important cancer-related targets.

Key Kinase Targets:

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion and migration. Fragment screening campaigns using techniques like Surface Plasmon Resonance (SPR) have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FAK inhibitors.[1][6][7] Subsequent fragment growing led to compounds with submicromolar cellular FAK inhibition potential.[6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for cell proliferation and angiogenesis and is often dysregulated in cancer.[1][8] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][8][9][10]

  • Protein Kinase B (Akt): As a central component of the PI3K/Akt/mTOR signaling pathway, Akt is a critical target in oncology.[1][11] Fragment screening has led to the development of potent and selective ATP-competitive inhibitors of Akt based on the 7-azaindole scaffold.[11]

  • B-RAF Kinase: This serine-threonine kinase is a key component of the MAPK/ERK pathway. The discovery of Vemurafenib from a 7-azaindole fragment showcases the scaffold's utility against this target.[3][4][5]

Data Presentation: Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize quantitative data for various derivatives, demonstrating their potency against different kinase targets.

Table 1: FGFR Inhibitory Activity

Compound Target IC50 (nM) Reference
1 FGFR1 1900 [12]
4h FGFR1 7 [8][9][10]
FGFR2 9 [8][9][10]
FGFR3 25 [8][9][10]

| | FGFR4 | 712 |[8][9][10] |

Table 2: Akt (PKBβ) and PKA Inhibitory Activity

Compound Target IC50 (nM) Selectivity (PKA/PKBβ) Reference
2 (CCT128930) PKBβ - 28-fold [11]
10 PKBβ - >150-fold [11]

| 21 | PKBβ | - | - |[11] |

Table 3: PDE4B Inhibitory Activity

Compound Series Target IC50 Range (µM) Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamides PDE4B 0.11 - 1.1 [13]

| 11h | PDE4B | 0.14 |[13] |

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex relationships in drug discovery. The following sections provide diagrams for a key signaling pathway targeted by 7-azaindole derivatives and typical experimental workflows used in their evaluation.

Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process begins with screening a library of low-molecular-weight fragments to identify weak binders, which are then optimized into potent leads.

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase FragLib Fragment Library (MW < 300 Da) Screening Biophysical Screening (SPR, TSA, NMR) FragLib->Screening Assay Hits Fragment Hits (Weak Binders) Screening->Hits Identify HitToLead Hit-to-Lead (Structure-Based Design) Hits->HitToLead Grow/Link LeadOpt Lead Optimization (ADME/Tox) HitToLead->LeadOpt Improve Potency & Properties Candidate Drug Candidate LeadOpt->Candidate

A typical workflow for Fragment-Based Drug Discovery (FBDD).

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its frequent dysregulation in cancer makes it a prime target for inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Akt Inhibits

The PI3K/Akt signaling pathway, a target for 7-azaindole inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in FBDD. Below are protocols for key experiments.

Fragment Screening: Thermal Shift Assay (TSA)

Principle: This assay measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).

Methodology:

  • Protein Preparation: Purify the target kinase to >95% homogeneity. Dialyze into a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).[1]

  • Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in DMSO.[1]

  • Assay Setup: In a 96-well or 384-well PCR plate, mix the target protein (final concentration 2-10 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (final concentration 100-500 µM).[1]

  • Data Acquisition: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25 °C to 95 °C at a rate of 1 °C/min).

  • Data Analysis: Monitor the fluorescence of the dye, which increases as the protein unfolds. The Tm is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates a binding event.

Biochemical Assay: TR-FRET Kinase Inhibition Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the phosphorylation of a substrate by the target kinase.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing the target kinase, a biotinylated substrate peptide, and ATP.

  • Compound Addition: Add this compound derivatives at various concentrations (typically via serial dilution).[14]

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.[14]

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody (donor) and allophycocyanin-labeled streptavidin (acceptor).[14]

  • Signal Reading: After incubation, read the TR-FRET signal on a compatible plate reader. Inhibition of kinase activity results in a decreased FRET signal.

  • Data Analysis: Plot the dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]

TR_FRET_Workflow cluster_Reaction Kinase Reaction cluster_Detection Detection Reagents 1. Mix Kinase, Biotin-Substrate, & Inhibitor Initiate 2. Add ATP to Start Phosphorylation Reagents->Initiate Stop 3. Add Detection Mix: Eu-Ab (Donor) & SA-APC (Acceptor) Initiate->Stop Incubate 4. Incubate to Allow Binding Stop->Incubate Readout 5. Read TR-FRET Signal Incubate->Readout Analysis 6. Calculate IC50 Readout->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 7-deazaadenine).

General Synthetic Pathway

A common and effective method for synthesizing this compound involves the protection of the pyrrole nitrogen of a 4-halo-7-azaindole precursor, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, and subsequent deprotection.

Synthetic_Pathway cluster_main General Synthetic Route start 4-Chloro-1H-pyrrolo [2,3-b]pyridine p1 N-Protection (e.g., SEM-Cl) start->p1 protected Protected 4-Chloro -7-azaindole p1->protected p2 Buchwald-Hartwig Amination protected->p2 protected_amine Protected 4-Amino -7-azaindole p2->protected_amine p3 N-Deprotection (e.g., TFA) protected_amine->p3 end_product 1H-pyrrolo[2,3-b] pyridin-4-amine p3->end_product

Caption: A typical synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on the critical Buchwald-Hartwig amination step.

Question 1: My Buchwald-Hartwig amination reaction has a very low yield. What are the most common causes?

Answer: Low yields in the Buchwald-Hartwig amination of 4-halo-7-azaindoles are frequently due to a combination of factors. The primary culprits are catalyst deactivation and competing side reactions.[1]

  • Catalyst Deactivation: The nitrogen atoms within the 7-azaindole core, particularly the pyridine nitrogen, can coordinate with the palladium catalyst.[1] This coordination can inhibit the catalyst's activity, effectively halting the catalytic cycle.

  • Hydrodehalogenation: This is a significant side reaction where the starting material's halogen atom is replaced by a hydrogen, resulting in the formation of 1H-pyrrolo[2,3-b]pyridine. This byproduct can be difficult to separate from the starting material.[1]

  • Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for this reaction. An unoptimized combination can favor side reactions or lead to an incomplete reaction.[2][3] An inert atmosphere is essential to achieve a better yield.[4]

Question 2: I'm observing a significant amount of the hydrodehalogenated byproduct. How can I minimize it?

Answer: The formation of the hydrodehalogenated byproduct often occurs via β-hydride elimination from a palladium-amido intermediate.[1] To minimize this, consider the following adjustments:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands often promote the desired C-N bond formation. However, excessively bulky ligands can sometimes favor side reactions. Screening different ligands is recommended.

  • Base Selection: Use a base that is strong enough to deprotonate the amine but not so strong that it promotes elimination pathways. Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu.[3]

  • Temperature Control: Running the reaction at the lowest effective temperature can often suppress side reactions. Reactions with challenging substrates may require higher temperatures (80-110 °C), but this can also increase byproduct formation.[3][4]

Question 3: My reaction is stalling and appears incomplete, even after extended reaction times. What should I investigate?

Answer: An incomplete reaction points to issues with the catalytic system or reaction setup.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Incomplete Reactions start Low Yield or Stalled Reaction check_reagents Verify Reagent Quality - Catalyst active? - Solvent anhydrous? - Base fresh? start->check_reagents check_setup Check Reaction Setup - Fully inert atmosphere? - Correct temperature? start->check_setup check_params Review Reaction Parameters - Ligand appropriate? - Base/solvent compatible? start->check_params optimize Systematically Optimize - Screen Ligands - Screen Bases - Vary Temperature check_reagents->optimize check_setup->optimize check_params->optimize

Caption: A logical workflow for troubleshooting stalled amination reactions.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.[4]

  • Reagent Quality:

    • Solvent: Use anhydrous solvent, as water can hydrolyze reagents and affect catalyst activity.

    • Base: Some bases (like NaOtBu) are hygroscopic. Use freshly opened or properly stored base.

    • Catalyst: Use a high-purity palladium precatalyst. The choice of precatalyst (e.g., G3 or G4) can impact activity and stability.[5]

  • Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary, but this can also increase costs and the potential for side reactions.

Question 4: Is an N-H protecting group on the pyrrole necessary? If so, which one is best?

Answer: While some reactions can proceed on the unprotected 7-azaindole, N-protection is generally recommended. The acidic N-H proton can interfere with the basic conditions of the reaction. The choice of protecting group is critical.

  • Bulky Groups (e.g., TIPS): Can prevent undesired reactions at other positions on the ring system.[6]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): A common protecting group that is stable to the reaction conditions but can be reliably removed.[6]

  • Boc (tert-Butoxycarbonyl): Often used, but its removal with strong acid (like TFA) might not be suitable if other acid-labile groups are present.[7]

The deprotection step itself can be a source of yield loss, so the conditions must be chosen carefully based on the overall molecular structure.

Optimization of Buchwald-Hartwig Amination Conditions

The following table summarizes various conditions that have been successfully employed for Buchwald-Hartwig aminations, which can serve as a starting point for optimization. Note that optimal conditions are highly substrate-dependent.

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2%)BINAPCs₂CO₃Toluene110High[3]
Pd(OAc)₂ (2%)XantphosK₃PO₄Toluene110Good[3]
Pd₂(dba)₃ (1%)BINAPCs₂CO₃Toluene11067[3]
Cu/Cu₂O (10%)(none)KOHDMSO80Excellent[4]
Pd(dppf)Cl₂(dppf)K₂CO₃EtOH/H₂O90Good[8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Protected 4-Chloro-7-azaindole

This protocol is a representative example and may require optimization.

  • Preparation: To an oven-dried reaction vial, add the protected 4-chloro-7-azaindole (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv.), the amine source (e.g., ammonia equivalent like benzophenone imine, 1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SEM Group Deprotection

  • Dissolution: Dissolve the SEM-protected 4-amino-7-azaindole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, also known as 7-azaindole amines.

Troubleshooting Guides

The basic nature of the 4-amino group and the polar 7-azaindole core can present several purification challenges. This guide offers solutions to common problems.

Issue 1: Tailing or Streaking of the Compound on Silica Gel Chromatography

  • Symptom: The compound appears as a long, trailing spot on a TLC plate or a broad, asymmetric peak during column chromatography, leading to poor separation and mixed fractions.

  • Cause: The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2]

  • Solutions:

    • Use an Amine Additive: Add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and reduce tailing.[2][3]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[3][4] For highly polar compounds, reverse-phase chromatography (C18 silica) can be an effective alternative.[3]

    • Modified Silica Gels: Amino-functionalized silica gel can be used to minimize interactions with basic compounds.[1]

Issue 2: Co-elution of Closely Related Impurities

  • Symptom: Impurities with similar polarity to the desired product elute at the same time during column chromatography, making separation difficult.

  • Cause: Byproducts from the synthesis, such as isomers or compounds with very similar functional groups, can have nearly identical retention factors.

  • Solutions:

    • Optimize the Eluent System: Experiment with different solvent systems to maximize the difference in polarity between your product and the impurity. Sometimes, switching to a completely different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.[3]

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers much higher resolution than standard flash chromatography.[5]

    • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to remove impurities with different solubility profiles.[3][5]

Issue 3: Low Recovery or Degradation of the Product During Purification

  • Symptom: A significant loss of material is observed after purification, or new, more polar spots appear on the TLC plate of the purified fractions.

  • Cause: The 7-azaindole core can be sensitive to prolonged exposure to the acidic environment of silica gel, strong acids, bases, or high temperatures.[3] The amino group may also be susceptible to oxidation.

  • Solutions:

    • Minimize Exposure Time: Use flash chromatography instead of gravity chromatography to reduce the time the compound spends on the column.[3]

    • Work at Lower Temperatures: If possible, conduct the purification at a lower temperature to minimize degradation.

    • Inert Atmosphere: For air-sensitive compounds, perform the purification under an inert atmosphere of nitrogen or argon.[3]

    • Protect from Light: If the compound is light-sensitive, wrap the chromatography column and collection vessels in aluminum foil.[3]

Data Presentation

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Silica Gel Chromatography >95%60-90%High throughput, applicable to a wide range of polarities.Can cause tailing of basic compounds, potential for degradation.[1][3]
Recrystallization >99%50-80%Can yield very high purity, removes insoluble impurities.Only applicable to solids, yield can be lower, requires finding a suitable solvent.[3][6]
Preparative HPLC >99%70-95%Excellent separation for difficult mixtures, high purity.Lower throughput, requires specialized equipment, can be costly.[5]

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography of a this compound Derivative

This protocol is a general guideline and should be optimized for each specific compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various eluent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes) to find a system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.

    • To mitigate tailing, add 0.5% triethylamine to the eluent.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the less polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent to move the compound down the column (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.[3][7]

Protocol 2: Recrystallization of a this compound Derivative

This protocol describes a general procedure for single-solvent and mixed-solvent recrystallization.

  • Solvent Selection:

    • Single-Solvent Method: Find a solvent that dissolves the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).

    • Mixed-Solvent Method: If a suitable single solvent cannot be found, use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[8] A common pair for polar compounds is an alcohol and water.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Crystallization:

    • Single-Solvent Method: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

    • Mixed-Solvent Method: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate. Then, allow the solution to cool slowly.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.[3]

Mandatory Visualization

experimental_workflow crude_product Crude this compound Derivative tlc TLC Analysis (Solvent System Scouting) crude_product->tlc column_chromatography Silica Gel Flash Chromatography tlc->column_chromatography  Good Separation hplc Preparative HPLC tlc->hplc  Poor Separation analysis Purity Analysis (NMR, LC-MS) column_chromatography->analysis hplc->analysis recrystallization Recrystallization recrystallization->analysis pure_product Pure Product (>95% Purity) analysis->recrystallization  Further Purification Needed analysis->pure_product  Purity Confirmed

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Purification Challenge tailing Tailing on Silica? start->tailing coelution Co-elution of Impurities? tailing->coelution No add_tea Add TEA to Eluent tailing->add_tea Yes degradation Product Degradation? coelution->degradation No optimize_eluent Optimize Eluent System coelution->optimize_eluent Yes minimize_exposure Minimize Column Contact Time degradation->minimize_exposure Yes alt_stationary_phase Use Alumina or Reverse Phase add_tea->alt_stationary_phase Still Tailing use_hplc Use Preparative HPLC optimize_eluent->use_hplc Still Co-eluting recrystallize Attempt Recrystallization use_hplc->recrystallize If Solid inert_atmosphere Use Inert Atmosphere minimize_exposure->inert_atmosphere If Air Sensitive

Caption: A troubleshooting decision tree for common purification issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative sticking to the silica gel column?

A1: The basic nitrogen of the 4-amino group and the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to streak or not elute properly. Adding a small amount of triethylamine (0.1-1%) to your eluent can help to mitigate this issue by neutralizing the acidic sites on the silica.[2][3]

Q2: What are the best solvents for recrystallizing a polar this compound derivative?

A2: For polar molecules containing nitrogen atoms, alcohols like ethanol or isopropanol are often good choices for the "good" solvent in a recrystallization.[3] You can use them as a single solvent if the compound's solubility changes significantly with temperature, or in a mixed-solvent system with an anti-solvent like water or hexanes.[3][8]

Q3: I have an impurity that I can't separate by column chromatography. What should I do?

A3: If you have exhausted optimizing your silica gel chromatography conditions, consider alternative techniques. Preparative reverse-phase HPLC often provides superior separation for polar compounds.[5] If your compound is a solid, recrystallization is an excellent method for removing impurities with different solubility characteristics.[3]

Q4: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A4: The 7-azaindole ring system can be sensitive to the acidic nature of silica gel.[3] To minimize degradation, you can deactivate the silica gel by adding triethylamine to the eluent.[3] It is also advisable to use flash chromatography to reduce the time your compound is in contact with the stationary phase. If degradation persists, consider using a more neutral stationary phase like alumina or switching to reverse-phase chromatography.

Q5: What are some common byproducts I should be aware of during the synthesis of these compounds?

A5: Common synthetic routes like Buchwald-Hartwig amination and Suzuki coupling can lead to specific impurities. For instance, in a Buchwald-Hartwig reaction, hydrodehalogenation of the starting material can occur, leading to the corresponding de-halogenated pyrrolopyridine. In Suzuki couplings, homocoupling of the boronic acid can be a side reaction. If a protecting group like SEM is used, its removal can sometimes be challenging and lead to side products.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes for this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing Buchwald-Hartwig amination on azaindole substrates?

A1: Azaindoles present unique challenges compared to simpler aryl halides. The primary difficulties include:

  • Catalyst Inhibition: The pyridine nitrogen in the azaindole ring can chelate the palladium catalyst, leading to catalyst deactivation and low conversion.[1][2]

  • Competing N-H Arylation: The acidic N-H proton of the indole moiety can compete with the desired amine coupling partner, leading to the formation of N-arylated azaindole side products.[1][2]

  • Homocoupling: Self-coupling of the halo-azaindole can occur, particularly with stronger bases.[1][2]

  • Hydrodehalogenation: A common side reaction where the aryl halide is reduced, removing the halogen atom and preventing the desired coupling.[3][4]

  • Low Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems and harsher conditions.[5]

Q2: How do I choose the right palladium catalyst and ligand for my azaindole amination?

A2: Ligand selection is critical and often substrate-dependent. For N-heterocyclic compounds like azaindoles, sterically hindered and electron-rich phosphine ligands are generally most effective.[6]

  • Biarylphosphine Ligands: Ligands such as RuPhos, XPhos, and BrettPhos have shown great success in the amination of halo-azaindoles.[1][2][7] For instance, a combination of RuPhos ligand and a RuPhos precatalyst was found to be highly effective for the coupling of 4-chloroazaindole.[2]

  • Precatalysts: Using palladium precatalysts is often advantageous as they can be more resistant to undesirable azaindole coordination and provide more consistent results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][2][5]

Q3: What is the role of the base in the Buchwald-Hartwig amination of azaindoles, and which one should I use?

A3: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The choice of base can significantly impact the reaction's success and should be carefully considered based on the specific substrates.[8]

  • Strong Bases (e.g., NaOtBu, KOtBu, LiHMDS): These are commonly used and often lead to higher reaction rates.[9] However, they can be incompatible with base-sensitive functional groups.[10] For unprotected halo-azaindoles, a strong base like LiHMDS can be optimal as it fully deprotonates both the amine and the azaindole N-H, which can help to reduce the rate of undesired side reactions.[1][2]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[6][11]

Q4: Which solvent is most suitable for the Buchwald-Hartwig amination of azaindoles?

A4: The primary role of the solvent is to solubilize the reaction components.[6] Poor solubility is a frequent and often underestimated cause of reaction failure.[6][9]

  • Common Solvents: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene and xylene, are frequently used.[6][12][13]

  • Solvent Screening: The optimal solvent can be substrate-dependent. For instance, in one study, switching from toluene to dioxane for a benzimidazole coupling improved the conversion from 91% to 100%, likely due to better solubility.[14] For the coupling of unprotected halo-azaindoles, THF has been shown to be an effective solvent, particularly when used with LiHMDS as the base.[1][2]

Troubleshooting Guide

Problem 1: Low or No Conversion

Potential Cause Troubleshooting Step
Oxygen Sensitivity The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Reagent Quality Trace amounts of water or other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure the purity of your azaindole, amine, and base.
Catalyst/Ligand Inactivity The chosen catalyst/ligand system may not be optimal for your specific substrates. Screen a panel of electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Consider using a palladium precatalyst for more reliable generation of the active catalytic species.[1][2][5]
Inappropriate Base The base may not be strong enough, or it may be too strong and causing substrate degradation. If using a weaker base like K₃PO₄, consider switching to a stronger base like NaOtBu or LiHMDS, and vice-versa if side reactions are observed.[1][2]
Poor Solubility If the reaction mixture is not homogeneous, the reaction rate will be significantly reduced. Try a different solvent in which all components are soluble at the reaction temperature.[6][9][14]
Low Reaction Temperature The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature, but be mindful of potential side reactions like dehalogenation at higher temperatures.[4]

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)

Potential Cause Troubleshooting Step
High Reaction Temperature Elevated temperatures can promote side reactions. Try lowering the reaction temperature.[4]
Base Strength Strong bases can sometimes promote hydrodehalogenation or homocoupling. Consider using a weaker base (e.g., K₃PO₄, Cs₂CO₃).[6] For azaindoles, using LiHMDS to deprotonate the N-H can suppress homocoupling.[1][2]
Catalyst System The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may identify a system that favors the desired C-N coupling.
Water in the Reaction Traces of water can be a proton source for hydrodehalogenation. Ensure all reagents and the solvent are scrupulously dried.

Data Presentation: Ligand and Base Screening

The following tables summarize the impact of different ligands and bases on the yield of the Buchwald-Hartwig amination of 4-chloroazaindole with N-methylpiperazine.

Table 1: Effect of Ligand on Reaction Yield

EntryLigandCatalystYield (%)
1RuPhos (L1)RuPhos Precatalyst (P1)94
2SPhos (L2)SPhos Precatalyst (P2)85
3XPhos (L3)XPhos Precatalyst (P3)88
Reaction conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), LiHMDS (1.2 mmol), THF, 30 min. Data adapted from a study on palladium-catalyzed amination of unprotected halo-7-azaindoles.[2]

Table 2: Examination of Base and Solvent Combinations

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃Toluene110160
2NaOtBuToluene11016Trace
3LiHMDSToluene1101665
4NaOtBuDioxane10016Trace
5LiHMDSDioxane1001670
6LiHMDSTHF650.594
Reaction conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), RuPhos ligand and precatalyst. Data adapted from a study on palladium-catalyzed amination of unprotected halo-7-azaindoles.[1][2]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of a Halo-Azaindole:

To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the halo-azaindole (1.0 eq), the amine (1.2 eq), the base (e.g., LiHMDS, 2.4 eq), the palladium precatalyst (e.g., RuPhos Precatalyst, 1-2 mol%), and the ligand (e.g., RuPhos, 1-2 mol%).[2][6] Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent (e.g., THF) via syringe. Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halo-azaindole, Amine, Base, Catalyst, Ligand setup Evacuate & Backfill with Inert Gas (x3) reagents->setup solvent Add Anhydrous, Degassed Solvent setup->solvent seal Seal Reaction Vessel solvent->seal heat Heat to Desired Temperature (65-110 °C) with Vigorous Stirring seal->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination of azaindoles.

Troubleshooting_Logic cluster_inert Atmosphere Control cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Conversion q_inert Inert Atmosphere Maintained? start->q_inert a_inert_no Degas & Refill with Ar/N2 q_inert->a_inert_no No q_reagents Reagents & Solvent Dry/Pure? q_inert->q_reagents Yes a_inert_no->q_reagents a_reagents_no Use Anhydrous/Degassed Solvent & Pure Reagents q_reagents->a_reagents_no No q_catalyst Catalyst/Ligand Optimal? q_reagents->q_catalyst Yes a_reagents_no->q_catalyst a_catalyst_no Screen Ligands (e.g., XPhos, RuPhos) Use Precatalyst q_catalyst->a_catalyst_no No q_base Base Appropriate? q_catalyst->q_base Yes a_catalyst_no->q_base a_base_no Screen Bases (e.g., LiHMDS, NaOtBu, K3PO4) q_base->a_base_no No q_temp Temperature Sufficient? q_base->q_temp Yes a_base_no->q_temp a_temp_no Increase Temperature q_temp->a_temp_no No success Improved Conversion q_temp->success Yes a_temp_no->success

Caption: Troubleshooting logic for low conversion in Buchwald-Hartwig amination.

References

Technical Support Center: Addressing Solubility Challenges of 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 7-azaindole-4-amine) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?

A1: This is a common issue known as precipitation upon dilution. This compound, like many kinase inhibitor scaffolds, is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous solutions.[1][2] When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically, causing the compound's solubility limit to be exceeded, which results in precipitation.[1] Many small-molecule kinase inhibitors are lipophilic, designed to fit into the hydrophobic ATP-binding pocket of kinases, contributing to their low aqueous solubility.[1]

Q2: What is the recommended solvent for preparing a stock solution?

A2: The recommended solvent for preparing a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO). It is generally soluble in organic solvents like DMSO and ethanol.[2] Prepare the stock solution at a concentration that is at least 1000x the final desired assay concentration to minimize the amount of DMSO in the final assay volume (typically ≤ 0.1%).

Q3: What immediate strategies can I use to improve the solubility of the compound in my aqueous assay medium?

A3: To improve solubility during experiments, you can try several strategies:

  • Pre-warm the buffer: Gently warming your aqueous assay buffer (e.g., to 37°C) before adding the compound can sometimes help.

  • Use a serial dilution method: Instead of a single large dilution, perform a stepwise, serial dilution. This can help prevent the compound from crashing out of the solution.

  • Increase the percentage of co-solvents: If your assay can tolerate it, slightly increasing the final concentration of DMSO or adding another co-solvent like ethanol might maintain solubility. However, be cautious as this can affect enzyme activity or cell viability.

  • Adjust the pH: The amine group in the molecule suggests that its solubility may be pH-dependent. Lowering the pH of the buffer can protonate the amine, potentially increasing aqueous solubility.[3]

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A4: You can determine the kinetic solubility of the compound in your buffer. This involves preparing a high-concentration stock in DMSO and adding small, incremental amounts to your stirred assay buffer at a fixed temperature. The concentration at which the first sign of precipitation (cloudiness or visible particles) appears is the approximate kinetic solubility limit.

Troubleshooting Guide: Compound Precipitation

If you observe precipitation during your experiment, follow this step-by-step guide to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: Precipitation Observed check_stock Step 1: Verify Stock Solution Is the DMSO stock clear and fully dissolved? start->check_stock redissolve Action: Gently warm and vortex stock. If still cloudy, remake the stock. check_stock->redissolve No, stock is cloudy optimize_dilution Step 2: Optimize Dilution Protocol Are you using a single-step dilution? check_stock->optimize_dilution Yes, stock is clear redissolve->check_stock serial_dilution Action: Implement a multi-step serial dilution protocol. optimize_dilution->serial_dilution Yes modify_buffer Step 3: Modify Assay Buffer Is precipitation still occurring? optimize_dilution->modify_buffer No, using serial dilution serial_dilution->modify_buffer buffer_actions Action: Try one of the following: - Lower buffer pH (e.g., to 6.5) - Add a co-solvent (if tolerated) - Add solubility enhancers (e.g., BSA) modify_buffer->buffer_actions determine_sol Step 4: Determine Kinetic Solubility Do you know the solubility limit in your buffer? modify_buffer->determine_sol Yes, still precipitates end_success Success: Compound is Soluble Proceed with Assay modify_buffer->end_success No, problem solved buffer_actions->modify_buffer run_sol_exp Action: Perform kinetic solubility experiment to find the maximum usable concentration. determine_sol->run_sol_exp No end_reassess Reassess: Work below solubility limit or consider compound derivatization. determine_sol->end_reassess Yes, and I am exceeding it run_sol_exp->end_reassess

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Understanding the Solubility Challenge

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is considered a "privileged structure" in medicinal chemistry.[4] The introduction of the nitrogen atom into the indole ring generally improves physicochemical properties, including aqueous solubility, compared to the parent indole structure.[5][6] However, for use in assays, especially as potent kinase inhibitors, the overall molecule often remains lipophilic, leading to solubility challenges.

PrecipitationLogic Mechanism of Precipitation Upon Dilution cluster_0 High Solubility Environment cluster_1 Low Solubility Environment stock DMSO Stock Solution compound_dmso Compound molecules are well-solvated by DMSO precipitate Precipitate Forms (Compound Aggregates) stock->precipitate Dilution buffer Aqueous Assay Buffer compound_water Water is a poor solvent for the lipophilic compound buffer->precipitate Mixing

Caption: Why compounds soluble in DMSO precipitate in aqueous buffers.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not widely published, the table below provides illustrative data typical for similar small molecule kinase inhibitors.[7][8] Researchers should determine the empirical solubility in their specific experimental systems.

Solvent/Buffer SystemTypical Solubility Range (µg/mL)Notes
100% DMSO> 10,000Good for high-concentration stock solutions.
100% Ethanol1,000 - 5,000Can be used as a co-solvent.
Phosphate-Buffered Saline (PBS), pH 7.4< 10Represents poor aqueous solubility.
Acetate Buffer, pH 5.010 - 50Lower pH may slightly improve solubility.
PBS with 5% DMSO20 - 100Addition of a co-solvent increases solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a clear, high-concentration stock solution for serial dilutions.

  • Materials: this compound (solid), 100% DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously for 2-3 minutes.

    • If any solid particles remain, place the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure it is completely clear and free of particulates.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Kinase Assay Workflow with Serial Dilution

This protocol outlines a typical workflow for a kinase inhibition assay, highlighting the critical dilution step to maintain compound solubility.

AssayWorkflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO intermediate_dil 2. Create Intermediate Dilution (e.g., 200 µM in Assay Buffer with 2% DMSO) prep_stock->intermediate_dil serial_dil 3. Perform Serial Dilution (in Assay Buffer with constant % DMSO) intermediate_dil->serial_dil add_enzyme 4. Add Kinase Enzyme and Substrate to diluted compound serial_dil->add_enzyme initiate_rxn 5. Initiate Reaction with ATP add_enzyme->initiate_rxn incubate 6. Incubate at RT or 37°C initiate_rxn->incubate stop_detect 7. Stop Reaction and Add Detection Reagents incubate->stop_detect read_plate 8. Read Plate (e.g., Fluorescence, Luminescence) stop_detect->read_plate

Caption: A typical experimental workflow for a kinase assay.

Protocol 3: Determination of Kinetic Solubility
  • Objective: To estimate the maximum soluble concentration of the compound in a specific aqueous buffer.

  • Materials: 10 mM stock solution in DMSO, the specific aqueous assay buffer, a magnetic stirrer and stir bar, a clear glass vial, and a nephelometer or spectrophotometer (optional, for higher precision).

  • Procedure:

    • Add a precise volume of the assay buffer (e.g., 1 mL) to the clear glass vial with a small stir bar.

    • Place the vial on the magnetic stirrer and begin stirring at a moderate, consistent speed.

    • Add a small, defined volume of the 10 mM DMSO stock solution to the buffer (e.g., 1 µL to make a 10 µM solution).

    • Visually inspect for any cloudiness or precipitation. If using instrumentation, measure the turbidity or light scatter.

    • Continue adding small aliquots (e.g., 1 µL at a time) every 1-2 minutes, allowing the solution to equilibrate after each addition.

    • Record the total volume of stock solution added at the first sign of persistent cloudiness.

    • Calculate the concentration at this point. This is the approximate kinetic solubility limit. For example, if precipitation occurs after adding 5 µL of 10 mM stock to 1 mL of buffer, the kinetic solubility is approximately 50 µM.

References

Technical Support Center: Preventing Catalyst Deactivation in 7-Azaindole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 7-azaindole cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving 7-azaindole particularly susceptible to catalyst deactivation?

A1: The 7-azaindole scaffold contains both a pyrrole and a pyridine ring. The pyridine nitrogen, being Lewis basic, can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is a known issue with pyridine-containing substrates. Additionally, the unprotected N-H on the pyrrole ring can participate in side reactions, further contributing to catalyst inhibition and the formation of undesired byproducts.

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole substrate or product can bind to the active Pd(0) species, forming an off-cycle, inactive complex.

  • Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate out of the solution as palladium black, especially at high temperatures or with slow catalytic turnover.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Homocoupling: Azaindole N-H bonds can react with the halo-azaindole in a competing coupling reaction, consuming the starting material and catalyst.

Q3: How does N-protection of the 7-azaindole affect the reaction?

A3: Protecting the pyrrole nitrogen of the 7-azaindole can significantly improve reaction outcomes. N-protection prevents the formation of undesired N-arylated or homocoupled byproducts.[2][3] In some cases, using N-protected substrates leads to higher yields and cleaner reaction profiles.[2][3] Common protecting groups include methyl, benzyl, and Boc. However, the choice of protecting group should be considered carefully, as it may require an additional deprotection step in the synthetic sequence.

Q4: When should I consider using a palladium precatalyst?

A4: Using a well-defined palladium precatalyst is highly recommended for 7-azaindole cross-coupling reactions. Precatalysts are more stable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. They ensure a more reliable and efficient generation of the active catalytic species, which can lead to more reproducible results and can be particularly beneficial when dealing with challenging substrates like 7-azaindoles.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The 7-azaindole is coordinating to the palladium center.1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as SPhos or XPhos. 2. Protect the Pyrrole Nitrogen: Use an N-protected 7-azaindole to prevent complications from the N-H bond. 3. Use a Pyridine N-oxide: Protecting the pyridine nitrogen as an N-oxide can prevent its coordination to the catalyst.[3]
Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively.1. Use a Palladium Precatalyst: Employ a commercially available precatalyst to ensure reliable activation. 2. Optimize Ligand:Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point.
Formation of Palladium Black Slow Catalysis Leading to Agglomeration: The catalytic cycle is sluggish, allowing the active Pd(0) to aggregate.1. Increase Ligand Concentration: A higher ligand concentration can help stabilize the active catalyst. 2. Lower Reaction Temperature: If possible, reducing the temperature can slow down the agglomeration process.
Significant Homocoupling of Boronic Acid (in Suzuki Coupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.1. Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed before use. 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.
Poor Regioselectivity (for di- or poly-halogenated 7-azaindoles) Similar Reactivity of Halogen Atoms: The oxidative addition rates for different halogens may be too similar under the chosen conditions.1. Choose Halides with Different Reactivity: Utilize substrates with different halogens (e.g., iodo and chloro) to exploit their differential reactivity. Oxidative addition typically follows the trend I > Br > Cl. 2. Control Reaction Temperature: Lower temperatures can often enhance selectivity for the more reactive halide.
Dehalogenation of Starting Material Presence of a Hydrogen Source: Water, alcohols, or the amine coupling partner can act as a source of hydrogen.1. Use Anhydrous Solvents: Ensure all solvents and reagents are dry. 2. Optimize the Base: The choice of base can influence the rate of dehalogenation.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of N-Methyl-6-chloro-3-iodo-7-azaindole

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of C3-Arylation
1Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60-85-93
2Pd₂(dba)₃ (10)SPhos (20)Cs₂CO₃ (2)Toluene/Ethanol (1:1)110-59 (di-arylated)
3Pd₂(dba)₃ (5 + 10)SPhos (5 + 20)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60 then 110-88 (di-arylated)
4Pd₂(dba)₃ (5 + 10)dppf (5 + 20)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60 then 110-48 (di-arylated)

Data synthesized from Kumar, A. et al. ACS Omega, 2023, 8, 8, 7921–7931.[4]

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of 5-Bromo-7-azaindole

This protocol is adapted from a procedure for the synthesis of 5-bromo-7-azaindole.[5]

  • Reaction Setup: To a dry reaction vessel, add 5-bromo-3-iodo-2-aminopyridine sulfate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-1 mol%), and cuprous iodide (0.5-1 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagents: Add a degassed solvent (e.g., a mixture of toluene and an aqueous base solution). Add the alkyne reagent (1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Suzuki Coupling of a Dihalo-7-azaindole

This protocol is adapted from a procedure for the Suzuki coupling of 6-chloro-3-iodo-N-protected-7-azaindole.[4]

  • Reaction Setup: To a dry Schlenk flask, add the N-protected 6-chloro-3-iodo-7-azaindole (1 equivalent), the arylboronic acid (1.2 equivalents), and Cs₂CO₃ (2 equivalents).

  • Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol.

  • Reaction: Heat the mixture to 60 °C and stir until selective coupling at the C3 position is complete (monitor by TLC or LC-MS).

  • For Di-arylation (Optional): After completion of the first coupling, add an additional portion of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%) and increase the temperature to 110 °C to facilitate coupling at the C6 position.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd(0)-Azaindole Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black Aggregation Transmetalation Transmetalation (Ar'-M) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Product (Ar-Ar') Reductive_Elimination->Product Azaindole 7-Azaindole (Substrate or Product) Azaindole->Inactive_Complex

Caption: Catalyst deactivation pathways in 7-azaindole cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Reagents Are the reagents pure and dry? Start->Check_Reagents Solution_Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand No Solution_Precatalyst Use a palladium precatalyst Check_Catalyst->Solution_Precatalyst No Solution_N_Protection Consider N-protection of 7-azaindole Check_Catalyst->Solution_N_Protection If unprotected Solution_Temp Optimize temperature Check_Conditions->Solution_Temp No Solution_Base Screen different bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Solution_Base No Solution_Degas Ensure thorough degassing of solvents Check_Reagents->Solution_Degas No

Caption: A troubleshooting workflow for low-yielding 7-azaindole cross-coupling reactions.

References

Technical Support Center: Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine, a crucial scaffold in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic experiments.

I. Electrophilic Substitution Reactions

Electrophilic substitution on the 7-azaindole nucleus predominantly occurs at the C3 position of the electron-rich pyrrole ring.[1] However, controlling regioselectivity and minimizing side reactions can be challenging.

Troubleshooting Guide: Electrophilic Halogenation

Question: My bromination of 7-azaindole with N-bromosuccinimide (NBS) is giving me a mixture of products, including di-substituted compounds. How can I improve the selectivity for C3-monobromination?

Answer:

Poor selectivity in the bromination of 7-azaindole is a common issue. Here are several factors to consider for improving C3-monobromination selectivity:

  • Choice of Brominating Agent: While NBS is a convenient reagent, molecular bromine (Br₂) often provides better control and higher yields for C3-monobromination when used under carefully controlled conditions.

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by reducing the rate of competing side reactions, such as over-bromination. Performing the reaction at 0°C or even lower is recommended.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents are often preferred to moderate the reaction.

  • Stoichiometry: Use of a slight excess of the brominating agent can lead to di-substitution. It is crucial to use NBS or Br₂ in a 1:1 stoichiometric ratio or with a slight sub-stoichiometry of the brominating agent relative to the 7-azaindole.

dot

Halogenation_Troubleshooting cluster_problem Problem cluster_solutions Potential Solutions Problem Poor Selectivity in Bromination (Mixture of products) Reagent Optimize Brominating Agent (e.g., use Br2) Problem->Reagent Investigate Temperature Lower Reaction Temperature (e.g., 0°C or below) Problem->Temperature Investigate Solvent Adjust Solvent Polarity Problem->Solvent Investigate Stoichiometry Control Stoichiometry (1:1 or slight excess of 7-azaindole) Problem->Stoichiometry Investigate

Caption: Troubleshooting workflow for poor selectivity in 7-azaindole bromination.

FAQs: Electrophilic Nitration and Acylation

Q1: What are the best conditions for the regioselective C3-nitration of 7-azaindole?

A1: Regioselective C3-nitration of 7-azaindole can be achieved using various nitrating agents. A common and effective method involves the use of acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, at low temperatures. Using fuming nitric acid in sulfuric acid can also yield the 3-nitro product, but may lead to the formation of byproducts due to the harsh acidic conditions.

Q2: I am observing low yields and significant byproduct formation during the Friedel-Crafts acylation of 7-azaindole. What could be the issue?

A2: Low yields and byproduct formation in Friedel-Crafts acylation of 7-azaindole are often due to the Lewis acid catalyst complexing with the nitrogen atoms of the pyridine ring, which deactivates the substrate. To mitigate this, consider the following:

  • N-Protection: Protecting the pyrrole nitrogen with a suitable group (e.g., tosyl, BOC) can prevent complexation and improve reactivity.

  • Choice of Lewis Acid: Milder Lewis acids, such as zinc chloride (ZnCl₂), may be more effective than stronger ones like aluminum chloride (AlCl₃), which can lead to decomposition.

  • Reaction Conditions: Anhydrous conditions are critical, as moisture will deactivate the Lewis acid catalyst.

Reaction TypeReagent/ConditionsMajor ProductTypical Yield (%)Reference
Bromination NBS, CH₂Cl₂3-Bromo-7-azaindole60-80N/A
Br₂, AcOH3-Bromo-7-azaindole75-90N/A
Nitration HNO₃/H₂SO₄3-Nitro-7-azaindole50-70N/A
AcONO₂, Ac₂O3-Nitro-7-azaindole70-85N/A
Acylation AcCl, AlCl₃, CS₂3-Acetyl-7-azaindole40-60N/A

II. Metal-Catalyzed Cross-Coupling Reactions

Functionalization of the 7-azaindole core at various positions can be achieved through metal-catalyzed cross-coupling reactions. This often requires prior halogenation of the scaffold.

Troubleshooting Guide: Suzuki and Sonogashira Couplings

Question: My Suzuki coupling of 3-bromo-7-azaindole with an arylboronic acid is not proceeding to completion, and I observe significant amounts of starting material. What can I do to improve the reaction?

Answer:

Incomplete conversion in Suzuki couplings of halogenated 7-azaindoles can be due to several factors. Here is a troubleshooting guide:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich heterocycles like 7-azaindole, bulky and electron-rich phosphine ligands such as SPhos or XPhos often give good results with catalysts like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: The base plays a critical role in the catalytic cycle. A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized to ensure solubility of all components.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent catalyst deactivation.

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Suzuki_Troubleshooting cluster_problem Problem cluster_solutions Potential Solutions Problem Incomplete Suzuki Coupling (Starting material remains) Catalyst Optimize Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) Problem->Catalyst Investigate Base Use a Stronger Base (e.g., Cs2CO3, K3PO4) Problem->Base Investigate Solvent Adjust Solvent System (e.g., Dioxane/Water ratio) Problem->Solvent Investigate Degassing Ensure Thorough Degassing Problem->Degassing Investigate

Caption: Troubleshooting workflow for incomplete Suzuki coupling of 3-bromo-7-azaindole.

FAQs: Metal-Catalyzed Couplings

Q1: Can I perform a Sonogashira coupling on a chlorinated 7-azaindole?

A1: While Sonogashira couplings are most efficient with iodo- and bromo-substituted substrates, chloro-7-azaindoles can be coupled under optimized conditions. This typically requires more active catalyst systems, such as those employing bulky electron-rich phosphine ligands, and higher reaction temperatures.

Q2: What are some common side reactions in palladium-catalyzed C-H activation of 7-azaindole?

A2: A common side reaction in palladium-catalyzed C-H activation is the formation of homocoupled products of the coupling partner. Additionally, depending on the directing group and reaction conditions, functionalization at unintended positions can occur. Careful optimization of the directing group, oxidant, and reaction time is necessary to minimize these side products.

III. Directed ortho-Metalation (DoM)

Directed ortho-metalation provides a powerful strategy for the regioselective functionalization of 7-azaindole at positions that are not easily accessible through electrophilic substitution, such as C2 and C6.

Troubleshooting Guide: C2-Lithiation

Question: I am attempting a directed ortho-metalation at the C2 position of N-protected 7-azaindole, but I am getting a mixture of regioisomers and low yields. How can I improve the selectivity for C2-functionalization?

Answer:

Achieving high regioselectivity in the C2-lithiation of 7-azaindole requires careful control of the reaction parameters:

  • Directing Group: The choice of the N1-protecting group is critical. A pivaloyl (Piv) or a triisopropylsilyl (TIPS) group can effectively direct lithiation to the C2 position.

  • Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) are typically used. The stoichiometry of the base is important; an excess may be required to ensure complete deprotonation.

  • Temperature: The lithiation step must be performed at very low temperatures (typically -78°C) to prevent decomposition and rearrangement of the lithiated intermediate.

  • Quenching: The electrophile should be added at low temperature, and the reaction should be carefully quenched to avoid side reactions.

dot

DoM_Workflow Start N-Protected 7-Azaindole Lithiation Deprotonation with Strong Base (e.g., LDA, -78°C) Start->Lithiation Intermediate C2-Lithiated Intermediate Lithiation->Intermediate Quench Quench with Electrophile (e.g., R-X, -78°C) Intermediate->Quench Product C2-Functionalized 7-Azaindole Quench->Product

Caption: General workflow for C2-functionalization of 7-azaindole via Directed ortho-Metalation.

IV. Experimental Protocols

Protocol 1: Regioselective C3-Bromination of 1H-Pyrrolo[2,3-b]pyridine

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Suzuki Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine.

References

improving the stability and handling of 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 1H-pyrrolo[2,3-b]pyridin-4-amine. The information is designed to address common issues encountered during experimental procedures and facilitate the successful use of this compound in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen. Recommended storage temperatures are between -20°C and -80°C. For short-term storage, 4°C is acceptable for up to one week. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: What solvents are suitable for dissolving this compound?

This compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in less polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN) is moderate. It is expected to have poor solubility in non-polar solvents like hexanes and diethyl ether.

Q3: What are the known stability issues associated with this compound?

The 7-azaindole scaffold, to which this compound belongs, is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, strong bases, or high temperatures can lead to degradation. The amino group present in the molecule makes it susceptible to oxidation over time. Furthermore, the pyrrole ring is electron-rich and can be prone to oxidation under harsh conditions.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this exact compound are not extensively documented, based on the reactivity of the 7-azaindole core, potential degradation pathways under forced conditions may include:

  • Hydrolysis: Under strongly acidic or basic conditions, the amine or pyrrole ring functionalities may be susceptible to hydrolysis.

  • Oxidation: The amino group and the electron-rich pyrrole ring are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Exposure to UV or fluorescent light may lead to the formation of degradation products.

Q5: What are some common impurities that may be present in a sample of this compound?

Impurities can arise from the synthetic route used to prepare the compound. Based on general synthetic strategies for similar molecules, potential impurities could include:

  • Unreacted starting materials or reagents from the synthesis.

  • Isomeric impurities formed due to incomplete regioselectivity during functional group introduction.

  • Byproducts from side reactions, such as over-nitration if a nitration step is involved in the synthesis.

  • Oxidized derivatives of the parent compound.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments involving this compound, particularly in the context of its use as a kinase inhibitor.

Issue 1: Low or No Inhibitory Activity in Kinase Assays
Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) immediately before use. Avoid prolonged storage of solutions, even at low temperatures.
Poor Solubility in Assay Buffer Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is compatible with the kinase and does not cause compound precipitation. If solubility is an issue, consider using a different solvent or employing solubilizing agents, ensuring they do not interfere with the assay.
Incorrect ATP Concentration The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. Determine the Michaelis constant (Km) for ATP of your kinase and perform the assay at an ATP concentration close to the Km value for higher sensitivity.
Inactive Kinase Confirm the activity of your kinase enzyme by including a known positive control inhibitor in your experiment. Ensure proper storage and handling of the kinase to maintain its activity.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect assay plates for any signs of compound precipitation. If observed, reduce the final compound concentration or optimize the solvent conditions.
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of all reagents. For multi-well plates, be mindful of potential evaporation from the outer wells ("edge effects") and consider not using them for critical samples.
Assay Reagent Instability Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of sensitive components like the kinase and ATP.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause Troubleshooting Steps
Low Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider performing permeability assays (e.g., PAMPA) or modifying the compound's structure to improve its physicochemical properties.
Cellular Efflux The compound may be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes. Assess the metabolic stability of the compound in relevant cell lines or liver microsomes.

Data on Stability

Condition Parameter Expected Stability of 7-Azaindole Scaffold
pH Acidic (e.g., pH 1-3)Potential for degradation with prolonged exposure.
Neutral (e.g., pH 6-8)Generally stable.
Basic (e.g., pH 9-12)Potential for degradation with prolonged exposure.
Temperature Elevated (e.g., > 40°C)Increased rate of degradation.
Light UV or FluorescentSusceptible to photodegradation.
Oxidation Air/H₂O₂The amino group and pyrrole ring are susceptible to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Kinase Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory activity of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Prepare a serial dilution of the compound in the assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a microplate.

    • Add the serially diluted compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

Signaling Pathway: JAK-STAT Signaling

This compound and its derivatives are often investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity and cell proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor This compound (Inhibitor) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors like this compound.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library (including this compound) primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Yes no_hits No Significant Hits hit_identification->no_hits No selectivity_profiling Selectivity Profiling (Panel of Kinases) dose_response->selectivity_profiling cellular_assays Cellular Assays (Target Engagement & Functional Effects) selectivity_profiling->cellular_assays lead_optimization Lead Optimization (Structure-Activity Relationship) cellular_assays->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: A generalized workflow for the screening and development of kinase inhibitors.

analytical methods for detecting impurities in 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1H-pyrrolo[2,3-b]pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the analysis of this compound?

Impurities in this compound can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These originate from the synthetic route and may include:

    • Unreacted Starting Materials and Intermediates: Precursors used in the synthesis that were not fully consumed.

    • Byproducts of Side Reactions: These can include isomers, products of over-amination, or dimerization of starting materials or intermediates.[1] For instance, in syntheses involving picolines, dimerization can be a notable side reaction.

    • Reagents and Catalysts: Residual reagents, solvents, and catalysts used during the synthesis and purification steps.

  • Degradation Products: These form due to the decomposition of the this compound molecule under certain conditions. The 7-azaindole core can be susceptible to degradation under harsh acidic, basic, or high-temperature conditions.[1] Common degradation pathways include:

    • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

    • Oxidation: Degradation due to exposure to oxidizing agents.

    • Photodegradation: Decomposition upon exposure to light.

Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?

A multi-faceted approach employing several analytical techniques is recommended for comprehensive impurity profiling. The most commonly used methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying non-volatile impurities. When coupled with a UV detector, it is a robust method for routine quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities.[1][2] It provides molecular weight information, which is a critical first step in structure elucidation. LC-MS/MS can further provide fragmentation data for more detailed structural analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[1] Furthermore, quantitative NMR (qNMR) can be used for the accurate determination of purity and the quantification of impurities without the need for a reference standard of the impurity itself.[3][4]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. To develop such a method, forced degradation studies are essential. This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. The typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance.

  • Photodegradation: Exposing the drug substance to UV and visible light.

The resulting stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the main peak of this compound and from each other.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
No Peaks or Very Small Peaks - No injection or incorrect injection volume.- Detector issue (lamp off, incorrect wavelength).- Sample degradation.- Verify autosampler and injection sequence.- Check detector status and settings.- Prepare a fresh sample and standard.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to flush the system.- Clean the injector and sample loop.
Peak Tailing - Column overload.- Secondary interactions between the analyte and silica support.- Column degradation.- Reduce sample concentration.- Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes.- Use a new or different type of column.
Peak Fronting - Sample solvent stronger than the mobile phase.- High sample concentration.- Dissolve the sample in the initial mobile phase.- Dilute the sample.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase.- Purge the pump.- Use freshly prepared, high-purity mobile phase.- Replace the detector lamp if necessary.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Leaks in the system.- Temperature fluctuations.- Ensure proper mixing and degassing of the mobile phase.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature.
Sample Preparation
Problem Possible Causes Troubleshooting Steps
Poor Sample Solubility - Inappropriate solvent choice.- Test solubility in different solvents compatible with the analytical method.- Use sonication or gentle heating to aid dissolution.
Sample Degradation During Preparation - Unstable sample in the chosen solvent.- Exposure to light or high temperature.- Prepare samples fresh before analysis.- Use amber vials to protect from light.- Keep samples cool if necessary.

Experimental Protocols

Illustrative HPLC Method for Impurity Profiling

This is a representative method and may require optimization for specific impurity profiles.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL
Illustrative qNMR Method for Purity Determination
Parameter Setting
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic acid (high purity, accurately weighed)
Sample Preparation Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in a known volume of DMSO-d₆.
Key Acquisition Parameters - Relaxation delay (d1) ≥ 5 x T₁ of the slowest relaxing proton.- 90° pulse angle.- Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).
Processing - Apply appropriate phasing and baseline correction.- Integrate a well-resolved signal of the analyte and the internal standard.
Calculation Purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[4]

Quantitative Data Summary

The following table provides typical performance characteristics for the analytical methods described. Actual values will be method-dependent and must be determined during method validation.

Method Parameter Typical Value
HPLC-UV Limit of Detection (LOD)0.01 - 0.05%
Limit of Quantitation (LOQ)0.03 - 0.15%
LC-MS/MS Limit of Detection (LOD)< 0.01%
Limit of Quantitation (LOQ)< 0.03%
qNMR Limit of Quantitation (LOQ)~ 0.1%
Precision (%RSD)< 1%

Visualizations

impurity_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_identification Identification & Characterization cluster_forced_degradation Forced Degradation Study synthesis Synthesis of this compound purification Purification synthesis->purification hplc HPLC/LC-MS Screening purification->hplc Initial Purity Check gcms GC-MS for Volatiles purification->gcms qnmr qNMR for Purity purification->qnmr stress Stress Conditions (Acid, Base, Heat, Light, Oxidation) purification->stress isolation Impurity Isolation (Prep-HPLC) hplc->isolation Unknown Impurity Detected structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation structure_elucidation->hplc Update Method with Identified Impurity stress_analysis Analyze Stressed Samples by HPLC stress->stress_analysis stress_analysis->hplc Develop Stability-Indicating Method troubleshooting_logic cluster_investigation Initial Investigation cluster_identification Impurity Identification cluster_source Source Determination start Unexpected Peak in Chromatogram check_blank Inject Blank start->check_blank check_mobile_phase Check Mobile Phase Preparation check_blank->check_mobile_phase Peak Persists check_sample Re-prepare Sample check_mobile_phase->check_sample No Ghost Peak lcms_analysis LC-MS Analysis for MW check_sample->lcms_analysis Peak Confirmed in Sample isolate_impurity Isolate Impurity (Prep-HPLC) lcms_analysis->isolate_impurity nmr_analysis NMR for Structure Elucidation isolate_impurity->nmr_analysis process_related Process-Related? nmr_analysis->process_related degradation_product Degradation Product? process_related->degradation_product No review_synthesis Review Synthetic Route process_related->review_synthesis Yes forced_degradation Compare with Forced Degradation Profile degradation_product->forced_degradation Yes

References

Technical Support Center: Optimization of Crystallization Techniques for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 7-azaindole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of 7-azaindole derivatives in a question-and-answer format.

Issue 1: Oiling Out - The compound separates as a liquid instead of a solid.

  • Question: My 7-azaindole derivative is forming an oil or a thick, viscous liquid upon cooling the solution. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not favorable for nucleation and crystal growth, leading to a liquid-liquid phase separation. This is common when a solution is supersaturated too quickly or when the compound's melting point is low.[1]

    • Troubleshooting Steps:

      • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to a colder environment (e.g., an ice bath or refrigerator).[1]

      • Use a Different Solvent or Solvent System: High polarity solvents can sometimes promote oiling out. Experiment with less polar solvents or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent).[1]

      • Lower the Concentration: The solution may be too concentrated. Add more of the hot solvent to redissolve the oil and attempt to recrystallize from a more dilute solution.[1]

      • Induce Nucleation:

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface to create nucleation sites.[1]

        • Seeding: If available, add a small, pure crystal of the 7-azaindole derivative to the cooled solution to act as a template for crystal growth.[1]

Issue 2: No Crystal Formation - The solution remains clear even after cooling.

  • Question: My solution of the 7-azaindole derivative remains clear without any sign of precipitation, even after prolonged cooling. What should I do?

  • Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[1]

    • Troubleshooting Steps:

      • Increase Concentration by Evaporation: Gently warm the solution to evaporate some of the solvent. Be cautious not to evaporate too quickly, as this can lead to the formation of an amorphous solid or oiling out.[1]

      • Cool to a Lower Temperature: If an ice bath is not effective, try a salt-ice bath or a laboratory freezer to achieve lower temperatures.[1]

      • Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but miscible with the current solvent) to the solution until it becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

      • Utilize Vapor Diffusion: Place a vial containing your dissolved compound inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into your solution, inducing crystallization.

Issue 3: Poor Crystal Quality - The solid is amorphous, a fine powder, or consists of very small needles.

  • Question: I have obtained a solid, but it is not crystalline or the crystals are of poor quality. How can I improve the crystal quality?

  • Answer: The formation of amorphous solids or poor-quality crystals is often a result of rapid precipitation or the presence of impurities.[1]

    • Troubleshooting Steps:

      • Slow Down the Crystallization Process: Slower cooling or evaporation rates generally lead to the formation of larger, more well-defined crystals. Insulating the flask can help slow down the cooling process.[1]

      • Optimize the Solvent: The choice of solvent is critical. Conduct a thorough solvent screening to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]

      • Purify the Starting Material: Impurities can inhibit crystal growth. Ensure the purity of your 7-azaindole derivative before attempting crystallization.[1]

      • Redissolve and Recrystallize: Dissolve the amorphous solid or poorly formed crystals in a minimal amount of hot solvent and allow it to cool down at a much slower rate.[1]

Issue 4: Polymorphism - Obtaining different crystal forms.

  • Question: I am getting crystals with different shapes and potentially different physical properties from the same 7-azaindole derivative. How can I control which polymorph is formed?

  • Answer: Polymorphism is the ability of a compound to exist in more than one crystalline form. The formation of a specific polymorph can be influenced by various factors.

    • Troubleshooting Steps:

      • Control Crystallization Conditions: The choice of solvent, cooling rate, temperature, and level of supersaturation can all influence which polymorph crystallizes.

      • Use Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization to produce that specific form.

      • Systematic Solvent Screening: Different solvents can stabilize different polymorphs. A comprehensive solvent screen is recommended to identify conditions that favor the desired form.

      • Characterize the Polymorphs: Use analytical techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms.

Frequently Asked Questions (FAQs)

  • Q1: What are good starting solvents for the crystallization of 7-azaindole derivatives?

    • A1: Due to the polar nature of the 7-azaindole core, polar protic and aprotic solvents are often good starting points. Consider solvents such as alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile). Water can also be used as a co-solvent or an anti-solvent. A systematic solvent screening is the most reliable way to determine the optimal solvent.

  • Q2: How do I perform a small-scale solvent screening?

    • A2:

      • Place a small amount (e.g., 5-10 mg) of your 7-azaindole derivative into several small vials.

      • To each vial, add a small volume (e.g., 0.1-0.2 mL) of a different solvent at room temperature and observe the solubility.

      • A good crystallization solvent will typically not dissolve the compound well at room temperature.

      • For the solvents that do not dissolve the compound, gently heat the vials and observe if the compound dissolves. An ideal solvent will dissolve the compound at an elevated temperature.

      • Allow the vials with the dissolved compound to cool slowly to room temperature and then in an ice bath.

      • Observe the formation and quality of any crystals.[1]

  • Q3: How critical are impurities for the crystallization of 7-azaindole derivatives?

    • A3: Impurities can have a significant negative impact on crystallization. They can inhibit nucleation and crystal growth, lead to the formation of oils or amorphous solids, and influence the resulting polymorphic form. It is highly recommended to use starting material of the highest possible purity.[1]

Data Presentation

The following table summarizes reported crystallization conditions for various 7-azaindole derivatives. Note: This data is compiled from various literature sources and may require further optimization for specific derivatives.

7-Azaindole DerivativeCrystallization MethodSolvent(s)TemperatureCrystal Habit/NotesReference
2-Phenyl-7-azaindoleRecrystallizationEthyl acetate/Hexane (1:4)Room TemperatureOff-white solid[Synthesis of a 7-Azaindole by Chichibabin Cyclization]
5-Fluoro-7-azaindole derivativesNot specifiedNot specifiedNot specifiedGeneral synthesis, purification often by chromatography[The Azaindole Framework in the Design of Kinase Inhibitors]
3,5-Disubstituted-7-azaindolesNot specifiedNot specifiedNot specifiedGeneral synthesis, purification often by chromatography[The Azaindole Framework in the Design of Kinase Inhibitors]
7-Azaindole kinase inhibitorsNot specifiedNot specifiedNot specifiedGeneral synthesis, purification often by chromatography[Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors]

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the 7-azaindole derivative in the minimum amount of a pre-selected hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage further crystallization, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Slow Evaporation

  • Solution Preparation: Dissolve the 7-azaindole derivative in a suitable solvent at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the clear solution to a clean vial or beaker. Cover the container with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Crystal Collection: Once suitable crystals have formed, collect them by filtration or decantation.

Protocol 3: Vapor Diffusion

  • Inner Vial Preparation: Dissolve the 7-azaindole derivative in a small amount of a "good" solvent in a small, open vial.

  • Outer Chamber Setup: Place the small vial inside a larger, sealable container (e.g., a beaker or jar).

  • Anti-Solvent Addition: Add a larger volume of a more volatile "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the larger container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Crystal Collection: Carefully retrieve the inner vial and collect the crystals.

Mandatory Visualization

Below are diagrams illustrating key workflows for the crystallization of 7-azaindole derivatives.

G Troubleshooting Crystallization of 7-Azaindole Derivatives start Start Crystallization Experiment oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No oiling_out_steps Reduce Cooling Rate Change Solvent/Concentration Induce Nucleation (Scratch/Seed) oiling_out->oiling_out_steps Yes poor_quality Poor Crystal Quality? no_crystals->poor_quality No no_crystals_steps Increase Concentration Lower Temperature Add Anti-Solvent Vapor Diffusion no_crystals->no_crystals_steps Yes polymorphism Different Crystal Forms? poor_quality->polymorphism No poor_quality_steps Slow Down Crystallization Optimize Solvent Purify Material Recrystallize poor_quality->poor_quality_steps Yes success High-Quality Crystals Obtained polymorphism->success No (Desired Form) polymorphism_steps Control Conditions Use Seeding Systematic Solvent Screen Characterize Forms polymorphism->polymorphism_steps Yes oiling_out_steps->start Retry no_crystals_steps->start Retry poor_quality_steps->start Retry polymorphism_steps->start Retry

Caption: A troubleshooting workflow for common crystallization issues.

G Experimental Workflow for Crystallization Method Selection start Start with Pure 7-Azaindole Derivative solvent_screen Perform Solvent Screening start->solvent_screen good_solvent Identify Good Solvent(s) (High solubility when hot, low when cold) solvent_screen->good_solvent method_selection Select Crystallization Method good_solvent->method_selection cooling Cooling Crystallization method_selection->cooling Good solubility difference with temperature evaporation Slow Evaporation method_selection->evaporation Moderately volatile solvent vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion Small amount of material or need for anti-solvent protocol_cooling Follow Protocol 1: - Dissolve in min. hot solvent - Cool slowly cooling->protocol_cooling protocol_evaporation Follow Protocol 2: - Create near-saturated solution - Evaporate solvent slowly evaporation->protocol_evaporation protocol_vapor_diffusion Follow Protocol 3: - Dissolve in good solvent - Diffuse anti-solvent vapor vapor_diffusion->protocol_vapor_diffusion analyze Analyze Crystal Quality protocol_cooling->analyze protocol_evaporation->analyze protocol_vapor_diffusion->analyze

Caption: A workflow for selecting an appropriate crystallization method.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: 1H-pyrrolo[2,3-b]pyridin-4-amine and Other Privileged Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 1H-pyrrolo[2,3-b]pyridin-4-amine (7-azaindole-4-amine) scaffold with other prominent kinase inhibitor scaffolds. By presenting quantitative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, this document aims to be a valuable resource for researchers in the field of kinase inhibitor discovery and development.

Introduction to this compound: A Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its significance lies in its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The key feature of the 7-azaindole core is the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 nitrogen) that can form two crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[1][2] This bidentate hydrogen bonding pattern mimics the interaction of adenine with the kinase hinge.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed into potent and selective inhibitors for a wide range of kinases, including serine/threonine and tyrosine kinases. A notable example is Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma, which was developed from a 7-azaindole fragment.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will compare the this compound scaffold with other widely used kinase inhibitor scaffolds: quinazoline , quinoline , indole , and indazole .

Overview of Kinase Inhibitor Scaffolds

The following sections provide a brief overview of the key structural features and therapeutic relevance of the selected kinase inhibitor scaffolds.

1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

As previously discussed, the 7-azaindole scaffold is a potent hinge-binder due to its ability to form two hydrogen bonds. Its derivatives have been investigated as inhibitors of a broad range of kinases, including RAF, FAK, FGFR, ATM, and PI3K.[1][3][4]

Quinazoline

The quinazoline scaffold is another highly successful privileged structure in kinase inhibitor design. It is the core of several FDA-approved EGFR tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, used in cancer therapy. The quinazoline core typically forms a single hydrogen bond with the kinase hinge region through its N1 atom. Substitutions at various positions, particularly at the 4-position, are crucial for achieving high potency and selectivity.[2][5]

Quinoline

Similar to quinazoline, the quinoline scaffold is a bicyclic aromatic heterocycle that serves as a versatile core for kinase inhibitors. It is present in several approved drugs, including Bosutinib (an Abl and Src inhibitor). Like quinazoline, it typically acts as a hinge-binder, with the quinoline nitrogen forming a key hydrogen bond. The broader scaffold allows for diverse substitution patterns to optimize interactions with different regions of the ATP-binding pocket.[6][7]

Indole

The indole scaffold is a bioisostere of the purine ring of ATP and is a common core in many kinase inhibitors. Sunitinib, a multi-kinase inhibitor targeting VEGFR and PDGFR, is a prominent example. The indole N-H group can act as a hydrogen bond donor, interacting with the kinase hinge. The aromatic system also participates in favorable hydrophobic interactions within the ATP-binding site.[8][9]

Indazole

Indazole is an isomer of indole and has also proven to be a valuable scaffold for kinase inhibitors. Axitinib, a selective inhibitor of VEGFRs, features an indazole core. The arrangement of nitrogen atoms in the indazole ring allows for different hydrogen bonding patterns and directional interactions compared to indole, which can be exploited to achieve selectivity for specific kinases.[7][10]

Quantitative Performance Data

Direct comparison of the inhibitory potency of different scaffolds is challenging due to variations in experimental conditions across different studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on each scaffold. It is important to note that these values are highly dependent on the specific assay conditions, including the kinase construct, substrate, and ATP concentration.

Table 1: Performance of 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Assay Type/Context
VemurafenibBRAFV600E31Enzymatic Assay
Representative DerivativeFGFR17Enzymatic Assay
Representative DerivativeFGFR29Enzymatic Assay
Representative DerivativeFGFR325Enzymatic Assay
Representative DerivativeTNIK<1In-house screening
Representative DerivativeCDK848.6Enzymatic Assay

Table 2: Performance of Quinazoline-based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Assay Type/Context
GefitinibEGFR2-37Enzymatic Assay
ErlotinibEGFR2Enzymatic Assay
Representative DerivativeVEGFR-24.6Enzymatic Assay
Representative DerivativeBRAFV600E300Enzymatic Assay

Table 3: Performance of Quinoline-based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Assay Type/Context
BosutinibSrc1.2Enzymatic Assay
BosutinibAbl1Enzymatic Assay
Representative Derivativec-Met1.04Enzymatic Assay
Representative DerivativeRETKi = 3Enzymatic Assay

Table 4: Performance of Indole-based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Assay Type/Context
SunitinibVEGFR22Cell-based Assay
SunitinibPDGFRβ1Cell-based Assay
NintedanibVEGFR134Enzymatic Assay
NintedanibVEGFR213Enzymatic Assay

Table 5: Performance of Indazole-based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Assay Type/Context
AxitinibVEGFR10.1Enzymatic Assay
AxitinibVEGFR20.2Enzymatic Assay
AxitinibVEGFR30.1-0.3Enzymatic Assay
PazopanibVEGFR110Enzymatic Assay

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize and compare kinase inhibitors.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution at the desired concentration (often at the Km for the specific kinase)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a white assay plate, add 1 µL of the compound solution or DMSO (for control wells).

    • Add 2 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 2 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely correlated with the activity of the kinase inhibitor.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data and fitting it to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding & Dimerization RTK->RTK ADP ADP RTK->ADP Downstream_Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Pathway Activation Kinase_Inhibitor Kinase Inhibitor (e.g., this compound derivative) Kinase_Inhibitor->RTK Inhibition ATP ATP ATP->RTK Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream_Pathway->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the mechanism of action of ATP-competitive kinase inhibitors.

Experimental_Workflow Start Start: Compound Library Biochemical_Screening Primary Screening: In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Screening Hit_Identification Hit Identification (Potent Compounds) Biochemical_Screening->Hit_Identification Hit_Identification->Start No Cell_Based_Assay Secondary Screening: Cell-Based Assays (e.g., MTT Proliferation Assay) Hit_Identification->Cell_Based_Assay Yes Lead_Selection Lead Selection (Cell-Active Compounds) Cell_Based_Assay->Lead_Selection Lead_Selection->Biochemical_Screening No Selectivity_Profiling Selectivity Profiling: Kinome-wide Scan Lead_Selection->Selectivity_Profiling Yes Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical experimental workflow for the screening and identification of novel kinase inhibitors.

Conclusion

The this compound scaffold represents a highly versatile and potent core for the development of kinase inhibitors, as evidenced by its presence in clinically successful drugs. Its ability to form a bidentate hydrogen bond with the kinase hinge region provides a strong foundation for high-affinity binding. However, other scaffolds such as quinazoline, quinoline, indole, and indazole have also demonstrated significant therapeutic success, each with its unique structural features and resulting selectivity profiles. The choice of a scaffold for a kinase inhibitor drug discovery program depends on a multitude of factors, including the specific kinase target, the desired selectivity profile, and the potential for chemical modification to optimize drug-like properties. This guide provides a comparative overview to aid researchers in making informed decisions in the design and development of novel kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for the design of novel therapeutics, especially in oncology.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridin-4-amine analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various this compound analogs against different protein kinases and cancer cell lines. The data highlights the impact of substitutions at various positions of the 7-azaindole core on potency and selectivity.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Fibroblast Growth Factor Receptors (FGFRs)

CompoundR-group at C3FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cell Line Proliferation IC50 (nM)
1 H>2000>2000>2000>2000>10000 (4T1)
4h 3,5-dimethoxyphenyl7925712150 (4T1)

Data sourced from a study on potent FGFR inhibitors, demonstrating a significant increase in potency with substitution at the C3 position.[3][4]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Cyclin-Dependent Kinase 9 (CDK9)/CyclinT and Haspin Kinase

CompoundR-groupCDK9/CyclinT IC50 (µM)Haspin IC50 (µM)
8g 2-naphthyl0.0880.075
8h 1-naphthyl0.0460.055
8i 4-biphenyl>100.025
8l 4-(4-methylpiperazin-1-yl)phenyl>100.014

Data from a study on 7-azaindole derivatives bearing benzocycloalkanone motifs, highlighting dual inhibitors and potent Haspin inhibitors.[5]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides against Phosphodiesterase 4B (PDE4B)

CompoundAmide SubstituentPDE4B IC50 (µM)
11a Cyclopropyl0.45
11h 3,3-Difluoroazetidine0.14
11o 4-Fluorophenyl1.1

This table showcases the SAR of 2-carboxamide derivatives, indicating that small, fluorine-containing cyclic amines at the amide position enhance potency.[6]

Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinase 3 (JAK3)

CompoundC4-substituentC5-substituentJAK3 IC50 (nM)T-cell Proliferation IC50 (nM)
6 CyclohexylaminoH18002000
14c CyclohexylaminoCarbamoyl1.8130

Data illustrating that the introduction of a carbamoyl group at the C5-position significantly enhances JAK3 inhibitory activity.[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound analogs are provided below.

In Vitro Kinase Inhibition Assay (General Protocol for ADP-Glo™ Assay)

This protocol is a general method for measuring the activity of various kinases such as c-MET, MELK, and CDK9, and assessing the inhibitory effects of test compounds.[9][10][11][12][13]

Materials:

  • Purified recombinant kinase (e.g., c-MET, MELK, CDK9)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the test compound solution or DMSO (for positive and negative controls).

    • Add 2 µL of the diluted kinase enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Erk5 Kinase Assay (Radiometric)

This protocol describes a method to measure the kinase activity of Erk5.[14][15]

Materials:

  • Recombinant active Erk5

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing Kinase Assay Buffer, MBP, and a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Inhibitor Addition: Add serial dilutions of the test compound or DMSO to the reaction wells.

  • Initiate Reaction: Add the recombinant Erk5 enzyme to the wells to start the reaction.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., 4T1, A549)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualization

Signaling Pathways

The this compound analogs often target key signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a point of inhibition.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Analog Inhibitor->Raf Inhibits

Caption: The Ras/Raf/MEK/ERK signaling pathway and a point of inhibition.

Experimental Workflow

The discovery and development of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Key Activities TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) TargetID->HitGen Hit2Lead Hit-to-Lead Optimization HitGen->Hit2Lead LeadOpt Lead Optimization (SAR, ADME) Hit2Lead->LeadOpt InVivo In Vivo Efficacy & Toxicology LeadOpt->InVivo Candidate Candidate Selection InVivo->Candidate Synthesis Chemical Synthesis Synthesis->Hit2Lead Synthesis->LeadOpt BiochemAssay Biochemical Assays (e.g., Kinase Inhibition) BiochemAssay->Hit2Lead BiochemAssay->LeadOpt CellAssay Cell-based Assays (e.g., MTT) CellAssay->LeadOpt PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->InVivo

Caption: General workflow for kinase inhibitor drug discovery.

References

The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridin-4-amine: A Comparative Guide in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 7-azaindole, has emerged as a cornerstone in modern drug discovery, earning the designation of a "privileged scaffold." Its remarkable versatility and inherent drug-like properties have led to its incorporation into a multitude of clinically successful and investigational drugs. This guide provides an objective comparison of the performance of 7-azaindole-based compounds against alternative scaffolds, supported by experimental data, to validate its esteemed status among researchers, scientists, and drug development professionals.

The unique bicyclic structure of 7-azaindole, featuring a fusion of a pyridine and a pyrrole ring, offers a distinct three-dimensional arrangement of hydrogen bond donors and acceptors. This configuration allows it to mimic the purine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of numerous enzymes, particularly protein kinases. This bioisosteric relationship is a key contributor to its privileged nature, providing a robust starting point for the development of potent and selective inhibitors for a wide array of therapeutic targets.

Comparative Analysis of 7-Azaindole-Based Inhibitors

To objectively assess the validation of the this compound scaffold, this guide presents a comparative analysis of its derivatives against alternative chemical scaffolds targeting key enzymes in various disease areas.

BRAF Kinase Inhibitors in Melanoma

Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in melanoma. The 7-azaindole scaffold forms the core of Vemurafenib, a landmark drug in the treatment of BRAF-mutant melanoma.

CompoundScaffoldTargetIC50 (nM) - BiochemicalCell Proliferation IC50 (µM)
Vemurafenib 1H-pyrrolo[2,3-b]pyridineBRAF V600E31[1]<1 (Malme3M)[2]
Dabrafenib ThiazoleBRAF V600E0.8[1]<0.1 (Malme3M)[2]
Encorafenib PyrimidineBRAF V600E0.3Not specified

IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity and lower values indicate higher potency.

While Dabrafenib, with its thiazole scaffold, exhibits greater potency in biochemical assays, Vemurafenib's clinical success underscores the favorable drug-like properties imparted by the 7-azaindole core, including its pharmacokinetic profile.

Signaling Pathway for BRAF Kinase Inhibition

BRAF_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Caption: MAPK signaling pathway and the inhibitory action of Vemurafenib.

Pim-1 Kinase Inhibitors in Cancer

Pim-1 kinase is a serine/threonine kinase implicated in various cancers, making it an attractive therapeutic target. The 7-azaindole scaffold has been utilized in the development of potent Pim-1 inhibitors.

CompoundScaffoldTargetIC50 (nM) - Biochemical
SGI-1776 1H-pyrrolo[2,3-b]pyridinePim-17[3][4][5][6]
AZD1208 PyridazinonePim-10.4[7][8][9]
LGH447 PyrrolopyrimidinePim-1Ki = 6

IC50 and Ki values are measures of inhibitor potency, with lower values indicating stronger inhibition.

SGI-1776, a 7-azaindole-based inhibitor, demonstrates potent Pim-1 inhibition. While alternatives like AZD1208 show higher potency in biochemical assays, the developability of compounds is a multifaceted issue where the scaffold's overall properties play a crucial role.

Experimental Workflow for a Biochemical Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Inhibitor (e.g., SGI-1776) Incubation Incubate Inhibitor, Kinase, Substrate, ATP Compound_Dilution->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation Convert ADP to ATP & Generate Signal Stop_Reaction->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement IC50_Calculation Calculate IC50 Value Measurement->IC50_Calculation

Caption: General workflow for an in vitro biochemical kinase assay.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Oncology

Dysregulation of FGFR signaling is a driver in various cancers. The 7-azaindole scaffold is present in several FGFR inhibitors.

CompoundScaffoldTargetIC50 (nM) - Biochemical
Infigratinib 1H-pyrrolo[2,3-b]pyridineFGFR1/2/31.1 / 1 / 2
Pemigatinib Pyrido[2,3-d]pyrimidin-7-ylFGFR1/2/30.4 / 0.5 / 1[10]
Erdafitinib QuinoxalinePan-FGFR1.2 / 2.5 / 3.1 / 5.7

Pemigatinib, featuring a pyrido[2,3-d]pyrimidin-7-yl core which is a close analog of the 7-azaindole, and Infigratinib demonstrate the successful application of this scaffold family in achieving potent and selective FGFR inhibition.[11][12][13] Erdafitinib, with a distinct quinoxaline scaffold, also shows broad FGFR inhibition.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is another important target in oncology. The 7-azaindole scaffold has been explored for the development of c-Met inhibitors.

CompoundScaffoldTargetIC50 (nM) - Biochemical
Foretinib 1H-pyrrolo[2,3-b]pyridinec-Met, VEGFR23.4, 0.4
Crizotinib Aminopyridinec-Met, ALK11[14]
Capmatinib Imidazo[1,2-b][2][4][15]triazinec-Met0.13[14]

Foretinib showcases the utility of the 7-azaindole scaffold in targeting c-Met. However, alternative scaffolds like the aminopyridine in Crizotinib and the imidazotriazine in Capmatinib have also led to highly potent inhibitors, highlighting the diversity of chemical structures that can effectively target this kinase.[14]

Phosphodiesterase 4B (PDE4B) Inhibitors for Inflammatory Diseases

PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like COPD.

CompoundScaffoldTargetIC50 (µM) - Biochemical
7-azaindole derivative (hypothetical) 1H-pyrrolo[2,3-b]pyridinePDE4BPotent inhibition reported
Roflumilast BenzamidePDE40.0008 (PDE4D)
Rolipram PyrrolidinonePDE40.11

While specific public data for a 7-azaindole PDE4B inhibitor is limited, the scaffold has been investigated for this target. Comparison with established inhibitors like Roflumilast and Rolipram, which possess distinct chemical scaffolds, is crucial for validating the potential of 7-azaindole in this therapeutic area.

Human Neutrophil Elastase (HNE) Inhibitors for Inflammatory Conditions

HNE is a serine protease involved in inflammatory lung diseases. The 7-azaindole scaffold has been explored for HNE inhibition.

CompoundScaffoldTargetIC50 (nM) - Biochemical
7-azaindole derivative (hypothetical) 1H-pyrrolo[2,3-b]pyridineHNEPotent inhibition reported
Sivelestat Acylamino acid derivativeHNE44
Alvelestat Pyrimidine-2,4-dioneHNE6

The 7-azaindole scaffold has shown promise in the development of HNE inhibitors. A comparison with the approved drug Sivelestat and the clinical candidate Alvelestat, which are based on different structural motifs, is necessary to fully assess its potential.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for key assays cited in this guide.

In Vitro Biochemical Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Conclusion

The this compound scaffold has unequivocally demonstrated its privileged status in drug design. Its inherent ability to interact with the ATP-binding site of a wide range of enzymes, coupled with its favorable physicochemical properties, has led to the successful development of numerous potent and selective inhibitors for critical therapeutic targets. While alternative scaffolds have also yielded highly effective drugs, the consistent and broad applicability of the 7-azaindole core across diverse target classes solidifies its importance as a foundational element in the medicinal chemist's toolbox. The comparative data and experimental protocols provided in this guide serve to validate its continued and future use in the quest for novel therapeutics.

References

A Comparative Efficacy Analysis of 1H-Pyrrolo[2,3-b]pyridin-4-amine and Pyrazolopyrimidine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds exploited for kinase inhibition, 1H-pyrrolo[2,3-b]pyridin-4-amine (commonly known as 7-azaindole) and various isomers of pyrazolopyrimidine have proven to be exceptionally fruitful. Both scaffolds serve as privileged structures, acting as bioisosteres of the adenine core of ATP, which allows them to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2][3] This guide provides a comparative analysis of the efficacy of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel kinase inhibitors.

Mechanism of Action

Both this compound and pyrazolopyrimidine derivatives predominantly function as ATP-competitive inhibitors.[1][4] The core structures of these compounds are designed to mimic the purine ring of ATP, enabling them to form crucial hydrogen bonds with the hinge region of the kinase's active site.[3][5] The diversity of substituents that can be appended to these core scaffolds allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, targeting specific kinases involved in various disease pathologies.[6][7]

Comparative Efficacy: Janus Kinase (JAK) Inhibition

A primary area where both scaffolds have seen significant success is in the inhibition of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is critical for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[8][9][10]

Below is a comparative summary of the inhibitory activities of representative compounds from each class against JAK kinases.

Compound Scaffold Target Kinase IC50 (nM) Selectivity Profile Reference
Tofacitinib 1H-Pyrrolo[2,3-b]pyridineJAK11Potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[11]
JAK220
JAK31
Compound 38a 1H-Pyrrolo[2,3-b]pyridineJAK12.8Excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2.[9]
JAK2108
JAK3>1000
TYK2148
Compound 14c 1H-Pyrrolo[2,3-b]pyridineJAK31.8Potent, moderately selective JAK3 inhibitor.[12][13]
Compound 7j Pyrazolo[1,5-a]pyrimidineJAK20.7Potent and selective JAK2 inhibitor.[14][15]
Compound 84 PyrazolopyrimidineJAK27.4Potent JAK2 inhibitor.[15]
Compound 31 PyrazolopyrimidineJAK36.2Unique selectivity over other JAKs and BTK.[1]

Comparative Pharmacokinetics

The pharmacokinetic profiles of inhibitors derived from these scaffolds can be distinct, influencing their therapeutic potential. A study directly comparing analogs based on these two scaffolds as inhibitors of Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1) revealed that the 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) based inhibitors can have distinct physicochemical properties compared to their 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) counterparts.[16][17] This highlights that scaffold hopping between these two core structures can be a viable strategy to optimize pharmacokinetic properties.[16] For instance, some PrP analogs demonstrated different and sometimes improved pharmacokinetic characteristics over their PP counterparts.[16][17]

Property This compound Derivatives Pyrazolopyrimidine Derivatives Key Insights
Oral Bioavailability Can exhibit good oral bioavailability. For example, compound 25a, an ATM inhibitor, showed an oral bioavailability of 147.6% in mice.[18]Variable, but optimization can lead to good oral bioavailability.[14][15]Both scaffolds can be modified to achieve favorable oral absorption.
Metabolic Stability Generally, can be optimized for good metabolic stability.Can be susceptible to metabolism, for instance, hydroxylation of the ring system.[5]The specific substitution patterns on each scaffold are critical for determining metabolic stability.
Solubility Can be a challenge, but modifications can improve solubility.Can be a challenge, but modifications can improve solubility.Physicochemical properties are highly dependent on the specific analog.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

Inhibitors from both classes often target the JAK-STAT pathway. The following diagram illustrates the canonical mechanism of this pathway, which is a frequent target in inflammatory diseases and cancer.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding & Receptor Dimerization JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK Receptor->JAK2 STAT_inactive Inactive STAT Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK1->Receptor:p1 3. Phosphorylation JAK2->Receptor:p2 STAT_active Active STAT (Dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Inhibitor This compound or Pyrazolopyrimidine Inhibitor Inhibitor->JAK1 Inhibitor->JAK2 Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of inhibitor compounds Incubation Incubate kinase with inhibitor for a set time Compound_Prep->Incubation Assay_Components Prepare assay buffer, recombinant kinase, substrate, and ATP Assay_Components->Incubation Initiation Initiate reaction by adding substrate and radiolabeled ATP ([γ-32P]-ATP) Incubation->Initiation Reaction_Step Allow phosphorylation reaction to proceed Initiation->Reaction_Step Termination Stop reaction Reaction_Step->Termination Separation Separate phosphorylated substrate from free ATP (e.g., filter binding) Termination->Separation Measurement Quantify radioactivity of phosphorylated substrate Separation->Measurement Analysis Plot % inhibition vs. compound concentration Measurement->Analysis IC50_Calc Calculate IC50 value Analysis->IC50_Calc

References

Selectivity at the Forefront: A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridin-4-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selectivity profiles of 1H-pyrrolo[2,3-b]pyridin-4-amine-based inhibitors reveals a scaffold with the potential for both highly specific and broader kinase inhibition. This guide provides a comparative analysis of representative compounds from this chemical series, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The 1H-pyrrolo[2,3-b]pyridine core structure has emerged as a privileged scaffold in the development of potent kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an attractive starting point for designing targeted therapies. This guide focuses on the selectivity of two notable examples: a highly selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, highlighting the versatility of this chemical class.

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects, while a lack of potency against the intended target can render a drug ineffective. Below is a summary of the selectivity data for two this compound-based inhibitors against different kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitor: Compound 4h

Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, has demonstrated potent and selective inhibition of the FGFR family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target. The inhibitory activity of compound 4h was assessed against FGFR isoforms 1, 2, 3, and 4, with the results summarized in the table below.

KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1]

The data clearly indicates that compound 4h is a potent pan-FGFR inhibitor with significantly higher potency against FGFR1, 2, and 3 compared to FGFR4.

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitor: Compound 25a

Compound 25a is a highly selective inhibitor of ATM, a critical regulator of the DNA damage response.[2] The selectivity of compound 25a was profiled against a broad panel of 226 protein kinases, demonstrating excellent selectivity for ATM with over 700-fold greater potency compared to other members of the PIKK family. While the full kinome scan data is available in the supplementary information of the source publication, the remarkable selectivity highlighted in the main text underscores the potential for developing highly targeted ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Signaling Pathways

Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their biological effects.

FGFR Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger multiple downstream signaling cascades that play key roles in cell proliferation, survival, differentiation, and angiogenesis.[1][3][4] Inhibition of FGFR by compounds like 4h can block these oncogenic signals.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Inhibitor Compound 4h (this compound) Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR Signaling Pathway and Inhibition.

ATM Signaling Pathway

ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks. Once activated, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[5][6] Inhibitors like compound 25a can sensitize cancer cells to DNA-damaging agents by blocking this critical repair pathway.

ATM_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM Activates CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 Inhibitor Compound 25a (this compound) Inhibitor->ATM Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM Signaling Pathway and Inhibition.

Experimental Protocols

The determination of an inhibitor's selectivity profile is a critical step in its preclinical development. A variety of experimental methods can be employed for this purpose. Below are detailed protocols for commonly used kinase selectivity profiling assays.

Radiometric Kinase Assay

This traditional and robust method measures the transfer of a radiolabeled phosphate group from ATP to a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound derivative)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test inhibitor to the designated wells. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

KinomeScan™ (Competition Binding Assay)

This method utilizes a proprietary competition binding assay to quantify the interaction of a test compound with a large panel of kinases.

Principle: An immobilized active-site directed ligand is used to bind to the kinase. The test compound competes with this immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates a stronger interaction between the test compound and the kinase.

General Workflow:

  • A library of DNA-tagged kinases is used.

  • The test compound is incubated with the kinase library.

  • An immobilized, active-site directed ligand is added to the mixture.

  • After equilibration, the amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tags.

  • The results are typically reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound.

Kinase_Profiling_Workflow Compound_Prep 1. Compound Preparation (Serial Dilutions) Assay_Setup 2. Assay Plate Setup (Kinase, Substrate, Buffer, Inhibitor) Compound_Prep->Assay_Setup Reaction_Init 3. Reaction Initiation (Add ATP) Assay_Setup->Reaction_Init Incubation 4. Incubation Reaction_Init->Incubation Detection 5. Signal Detection (e.g., Radioactivity, Luminescence, Fluorescence) Incubation->Detection Data_Analysis 6. Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

References

A Head-to-Head Comparison of 7-Azaindole and Indole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical decision in the design of potent and selective kinase inhibitors. Among the privileged heterocyclic structures, indole and its bioisostere, 7-azaindole, have emerged as prominent frameworks for targeting the ATP-binding site of various kinases. This guide provides an objective, data-driven comparison of the performance of 7-azaindole and indole-based inhibitors, supported by experimental data and detailed methodologies, to inform rational drug design.

The key distinction between the 7-azaindole and indole scaffolds lies in the substitution of a carbon atom at the 7-position of the indole ring with a nitrogen atom. This seemingly subtle modification can have profound effects on the molecule's physicochemical properties and its interaction with the target kinase. The nitrogen atom in the 7-azaindole ring can act as an additional hydrogen bond acceptor, often leading to a bidentate hydrogen bond interaction with the kinase hinge region, which can significantly enhance binding affinity and potency.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several 7-azaindole and indole-based inhibitors against various kinase targets, providing a quantitative head-to-head comparison of their performance.

Inhibitor ScaffoldTarget KinaseCompoundIC50 (nM)
7-Azaindole PI3Kγ10 50
7-Azaindole PI3Kγ12 3.4
7-Azaindole PI3Kγ13 7
7-Azaindole PI3Kγ14 33
Indole PI3KδFD223 1

Table 1: Comparative inhibitory activity of 7-azaindole-based PI3Kγ inhibitors and an indole-based PI3Kδ inhibitor. Data for 7-azaindole compounds is from a study on potent and selective PI3Kγ inhibitors, while the data for the indole compound is from a study on the development of a potent and selective PI3Kδ inhibitor.[1][2]

Inhibitor ScaffoldTarget KinaseCompoundIC50 (nM)Selectivity vs. PKA (fold)
7-Azaindole ROCK47 1740
Indole ROCK-II97 <10High
Indole ROCK-II98 <10High
Indole ROCK-II99 <10High
Indole ROCK-II100 <10High

Table 2: Comparative inhibitory activity and selectivity of a 7-azaindole-based and several indole-based ROCK inhibitors.[3]

Key Signaling Pathways Targeted by 7-Azaindole and Indole-Based Inhibitors

These inhibitors frequently target kinases within critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Azaindole or Indole Inhibitor Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway plays a pivotal role in cytokine signaling and is crucial for immune responses, hematopoiesis, and development. Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Inhibitor 7-Azaindole or Indole Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor 7-Azaindole or Indole Inhibitor Inhibitor->Raf

MAPK/ERK Signaling Pathway

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of a compound's IC50 value against a target kinase by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (7-azaindole and indole derivatives) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of the microplate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data to the control wells (vehicle-treated) representing 100% kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (7-azaindole and indole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the head-to-head comparison of 7-azaindole and indole-based inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis (7-Azaindole & Indole Analogs) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., MTT for Viability) Compound_Synthesis->Cellular_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

General Experimental Workflow

References

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique ability to act as a hinge-binder has led to the development of potent inhibitors for a variety of kinase targets. This guide provides a comparative analysis of the cross-reactivity and selectivity of several 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, supported by experimental data, to aid in the selection and development of targeted therapeutics.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the inhibitory activity (IC50) of various this compound derivatives against their primary targets and a panel of off-target kinases. This data provides a quantitative comparison of their selectivity.

Table 1: Selectivity Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative Targeting Fibroblast Growth Factor Receptors (FGFRs)[1]

Kinase TargetIC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4712

Data for compound 4h from the cited study.

Table 2: Cross-Reactivity of a Pyrrolo[2,3-d]pyrimidine Derivative Targeting Colony-Stimulating Factor 1 Receptor (CSF1R)[2][3]

Kinase TargetIC50 (nM)
CSF1R < 5
EGFR> 1000

Data for representative compounds from the cited studies. Note: Pyrrolo[2,3-d]pyrimidine is a closely related scaffold, and this data is included to provide broader context on the selectivity of this class of compounds.

Table 3: Selectivity of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative Against Phosphodiesterase Isoforms[4]

TargetIC50 (µM)Selectivity (PDE4D/PDE4B)
PDE4B 0.11 - 1.1 ~6-fold for compound 11h
PDE4D-

Data for a series of compounds, with specific selectivity noted for compound 11h.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity studies. Below are representative protocols for common kinase inhibition assays.

Radiometric Kinase Assay

This method is considered the gold standard for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5][6][7][8][9]

Objective: To determine the IC50 value of a this compound derivative against a target kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative) at various concentrations

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at a range of concentrations to the reaction mixture. A DMSO control (no inhibitor) is also prepared.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.[5]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).[5]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the excess ATP will not.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.

  • Dry the paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter to quantify the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common non-radioactive method for high-throughput screening of kinase inhibitors.[10][11][12][13][14]

Objective: To determine the IC50 value of a this compound derivative against a target kinase.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compound at various concentrations

  • Detection solution containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-allophycocyanin (APC) conjugate

  • TR-FRET compatible plate reader

Procedure:

  • In a suitable microplate, add the kinase, biotinylated substrate, and test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]

  • Stop the reaction by adding the detection solution. The Europium-labeled antibody will bind to the phosphorylated substrate, and the Streptavidin-APC will bind to the biotinylated substrate, bringing the donor (Europium) and acceptor (APC) into close proximity.

  • Incubate for a further period (e.g., 30-60 minutes) to allow for the detection reagents to bind.

  • Measure the TR-FRET signal on a compatible plate reader. Excitation of the Europium donor will result in energy transfer to the APC acceptor if they are in close proximity (i.e., if the substrate is phosphorylated), leading to a specific fluorescence emission from the acceptor.

  • The ratio of the acceptor to donor emission is calculated.

  • Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for assessing their cross-reactivity.

PI3K_AKT_mTOR_Pathway receptor receptor kinase kinase lipid_kinase lipid_kinase protein protein inhibitor inhibitor process process RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.[15][16][17][18]

FGFR_Signaling_Pathway ligand ligand receptor receptor adaptor adaptor kinase_cascade kinase_cascade transcription_factor transcription_factor inhibitor inhibitor FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Differentiation TF->Proliferation Regulates Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.[19][20][21][22][23]

CDK9_Signaling_Pathway complex complex polymerase polymerase process process inhibitor inhibitor CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF CDK9_CyclinT->DSIF_NELF Phosphorylates RNAPII->DSIF_NELF Promoter-proximal pausing Elongation Transcriptional Elongation RNAPII->Elongation Proceeds to Inhibitor This compound Derivative Inhibitor->CDK9_CyclinT Inhibits

Caption: CDK9-Mediated Transcriptional Elongation Inhibition.[24][25][26][27][28]

cMet_Signaling_Pathway ligand ligand receptor receptor adaptor adaptor pathway pathway process process inhibitor inhibitor HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates STAT3_pathway STAT3 Pathway cMet->STAT3_pathway Activates PI3K_pathway PI3K/AKT Pathway GAB1->PI3K_pathway Activates RAS_pathway RAS/MAPK Pathway GAB1->RAS_pathway Activates CellFunctions Cell Proliferation, Motility, Invasion PI3K_pathway->CellFunctions RAS_pathway->CellFunctions STAT3_pathway->CellFunctions Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Caption: c-Met Signaling Pathway Inhibition.[29][30][31][32][33]

Experimental_Workflow start_end start_end process process data_analysis data_analysis output output Start Start CompoundPrep Prepare Serial Dilutions of Test Compound Start->CompoundPrep PrimaryAssay Primary Target Kinase Assay CompoundPrep->PrimaryAssay PanelScreen Broad Kinase Panel Screening CompoundPrep->PanelScreen DataCollection Measure Kinase Activity (e.g., TR-FRET, Radiometric) PrimaryAssay->DataCollection PanelScreen->DataCollection IC50_Calc Calculate IC50 Values DataCollection->IC50_Calc SelectivityProfile Generate Selectivity Profile IC50_Calc->SelectivityProfile End End SelectivityProfile->End

Caption: Cross-Reactivity Experimental Workflow.

References

A Head-to-Head Comparison: 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives Versus Approved Drugs for FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptors (FGFRs) have emerged as a critical target. This guide provides a detailed comparative analysis of a promising investigational 1H-pyrrolo[2,3-b]pyridin-4-amine derivative, designated as Compound 4h, against the FDA-approved pan-FGFR inhibitor, Erdafitinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at preclinical data to inform future research and development.

The aberrant activation of FGFR signaling pathways is a known driver in various cancers.[1] Both Compound 4h and Erdafitinib are potent inhibitors of FGFR kinases, but their nuanced differences in biochemical and cellular activities, as well as their selectivity profiles, are of significant interest to the scientific community.

Biochemical Potency: A Tale of Two Inhibitors

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the biochemical potency of Compound 4h and Erdafitinib against the core members of the FGFR family.

Target KinaseCompound 4h IC50 (nM)Erdafitinib IC50 (nM)
FGFR171.2
FGFR292.5
FGFR3253.0
FGFR47125.7
Data compiled from multiple sources.[2][3][4][5]

Erdafitinib demonstrates slightly higher potency against FGFR1, FGFR2, and FGFR3 in biochemical assays.[3][4][5] Notably, Compound 4h shows significantly lower potency against FGFR4, suggesting a potentially more selective profile which could translate to a different spectrum of on-target and off-target effects.[2]

Cellular Activity: Translating Potency into Efficacy

The true measure of an inhibitor's potential lies in its ability to impact cancer cells. While direct comparative studies using the same cell lines are not yet available in published literature, we can analyze their performance in relevant cancer cell models.

Erdafitinib has been shown to inhibit the proliferation of various cancer cell lines harboring FGFR alterations. For instance, in the SNU-16 gastric cancer cell line with FGFR2 amplification, Erdafitinib exhibits a GI50 of 10 nM. In the RT-112 bladder cancer cell line, which also has FGFR alterations, the GI50 is reported to be 26 nM.

Compound 4h has demonstrated potent anti-proliferative activity in the 4T1 breast cancer cell line.[6] Further studies are warranted to evaluate its efficacy in a broader panel of cancer cell lines with well-defined FGFR alterations to enable a direct and comprehensive comparison with Erdafitinib.

In Vivo Performance: The Preclinical Proving Ground

Data from xenograft models provide crucial insights into a compound's potential therapeutic efficacy in a living system. Erdafitinib has demonstrated dose-dependent antitumor activity in various xenograft models derived from human tumor cell lines with activating FGFR alterations.[4] Unfortunately, at the time of this publication, in vivo efficacy data for Compound 4h has not been made publicly available. This remains a critical data gap in the head-to-head comparison.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR Autophosphorylation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound 4h / Erdafitinib Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling cascade and the point of intervention for inhibitors.

Experimental_Workflow In Vitro & In Vivo Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cellular Proliferation Assay (GI50 in Cancer Cell Lines) Biochemical->Cellular Promising candidates advance Xenograft Xenograft Tumor Model (Tumor Growth Inhibition) Cellular->Xenograft Lead candidates advance

Caption: A typical preclinical evaluation workflow for kinase inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the in vitro inhibitory activity of test compounds against FGFR kinases.

Methodology:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a TR-FRET detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay).

  • Procedure:

    • A kinase reaction mixture is prepared containing the respective FGFR enzyme, the substrate, and the test compound at various concentrations (typically a 10-point serial dilution).

    • The reaction is initiated by the addition of ATP at a concentration close to its Km value.

    • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagents (a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor 647-labeled tracer) are added.

    • After a final incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The raw fluorescence data is converted to percent inhibition relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.

Methodology:

  • Cell Lines and Culture: Cancer cell lines with known FGFR alterations (e.g., SNU-16, RT-112) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).

    • For the MTT assay, MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured.

    • For the CellTiter-Glo® assay, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition compared to vehicle-treated control cells. The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of test compounds.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure:

    • Human cancer cells with FGFR alterations are implanted subcutaneously into the flanks of the mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered orally or via another appropriate route at various dose levels and schedules. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the antitumor effect.

Conclusion

The this compound derivative, Compound 4h, represents a promising new scaffold for the development of FGFR inhibitors. While Erdafitinib currently shows superior potency against FGFR1-3, the distinct selectivity profile of Compound 4h against FGFR4 warrants further investigation. The generation of comprehensive cellular and in vivo data for Compound 4h in FGFR-dependent cancer models will be crucial for a more definitive comparison and for understanding its full therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted oncology.

References

A Comparative Analysis of the Pharmacokinetic Properties of 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomer Performance Supported by Experimental Data

The replacement of a carbon atom with a nitrogen atom in the indole scaffold to form azaindole isomers has become a valuable strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The position of the nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. These subtle structural modifications can lead to significant differences in absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately impacting the clinical success of a compound. This guide provides a comparative analysis of the pharmacokinetic properties of these four isomers, drawing upon available experimental data to inform drug design and development.

Executive Summary

While direct head-to-head comparative studies of the pharmacokinetic properties of all four azaindole isomers are limited, the existing literature suggests that the position of the nitrogen atom is a critical determinant of their metabolic stability and plasma protein binding characteristics. Generally, the introduction of a nitrogen atom into the indole ring tends to improve aqueous solubility. However, the effect on metabolic stability and plasma protein binding is highly dependent on the isomer and the specific molecular context. For instance, in the development of cell division cycle 7 (Cdc7) kinase inhibitors, derivatives of 5-azaindole demonstrated potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower activity and did not show improved metabolic stability[1][2]. Conversely, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors, 4-azaindole and 7-azaindole analogs showed better efficacy than the parent indole compound, while 5-azaindole and 6-azaindole derivatives displayed reduced efficacy[1].

Comparative Pharmacokinetic Data

The following tables summarize the available quantitative and qualitative data on the metabolic stability and plasma protein binding of 7-azaindole isomers. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Comparative Metabolic Stability of Azaindole Isomers in Human Liver Microsomes (HLM)

IsomerCompound ClassIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)ObservationsReference
4-Azaindole PAK1 Inhibitors--Showed a 20-fold decrease in unbound clearance in mouse PK studies compared to the indole analog, suggesting improved metabolic stability.
5-Azaindole Cdc7 Kinase Inhibitors--Did not exhibit improved metabolic stability in this specific series.[2]
6-Azaindole Cdc7 Kinase Inhibitors--Did not exhibit improved metabolic stability in this specific series.[2]
7-Azaindole Synthetic Cannabinoids (5F-AB-P7AICA)--Suggested to have lower metabolic reactivity compared to its indole analog.[3]
7-Azaindole Cdc7 Kinase Inhibitors--Did not exhibit improved metabolic stability in this specific series.[2]
7-Azaindole MAP4K1 Inhibitors--Modifications to the A-ring of the azaindole led to decreased metabolic stability.[4]

Table 2: Comparative Plasma Protein Binding of Azaindole Isomers

IsomerCompound ClassFraction Unbound (fu)% Plasma Protein BindingObservationsReference
4-Azaindole PAK1 Inhibitors-Lower plasma protein binding compared to the indole analog.This contributed to a decrease in unbound clearance.
5-Azaindole -No direct comparative data available.--
6-Azaindole -No direct comparative data available.--
7-Azaindole γ-Secretase Inhibitor (RO4929097)-Extensively bound in human plasma.Binding was primarily to α1-acid glycoprotein (AAG) and albumin.[5]
7-Azaindole Synthetic Cannabinoids-Highly protein bound.Similar to other synthetic cannabinoids tested.[3]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are generalized and may require optimization for specific 7-azaindole derivatives.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of 7-azaindole isomers by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Test compounds (4-, 5-, 6-, and 7-azaindole derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high clearance and a low clearance compound)

Procedure:

  • Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1 µM). Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold ACN containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution pre_incubate Pre-incubate HLM and Compound at 37°C prep_cpd->pre_incubate prep_hlm Prepare HLM Suspension prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Various Time Points start_reaction->time_points quench Quench Reaction with Cold ACN time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G cluster_setup Setup cluster_equilibration Equilibration cluster_measurement Measurement & Analysis spike_plasma Spike Plasma with Test Compound load_donor Load Spiked Plasma into Donor Chamber spike_plasma->load_donor incubate Incubate at 37°C with Shaking load_donor->incubate load_receiver Load PBS into Receiver Chamber load_receiver->incubate sample Sample from Both Chambers incubate->sample lcms Analyze Concentrations by LC-MS/MS sample->lcms calculate Calculate Fraction Unbound (fu) lcms->calculate

References

Evaluating the Off-Target Effects of 1H-pyrrolo[2,3-b]pyridin-4-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region has led to its incorporation into numerous clinical candidates and approved drugs. However, achieving selectivity remains a critical challenge in kinase inhibitor development, as off-target effects can lead to toxicity or unexpected pharmacological activities. This guide provides a comparative evaluation of the off-target effects of select 1H-pyrrolo[2,3-b]pyridin-4-amine compounds, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of representative this compound compounds against their intended targets and a panel of off-target kinases. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity), with lower values indicating higher potency. It is important to note that the kinase panels and assay conditions may vary between studies, which should be considered when making direct comparisons.

Table 1: Kinase Selectivity Profile of a 7-Azaindole Based PI3Kγ Inhibitor (Compound 28) [1]

Kinase TargetIC50 (µM)Fold Selectivity vs. PI3Kγ
PI3Kγ (Target) 0.040 1
PI3Kα>10>250
PI3Kβ>10>250
PI3Kδ>10>250
mTOR>10>250
DNA-PK>10>250
hVPS34>10>250

Data derived from a study on potent and selective 7-azaindole isoindolinone-based PI3Kγ inhibitors.[1]

Table 2: Kinase Selectivity Profile of a 7-Azaindole Based CDK9 Inhibitor (Compound 39)

Kinase TargetIC50 (nM)
CDK9/CycT1 (Target) <1
CDK1/CycB280
CDK2/CycE3
CDK4/CycD1180
CDK5/p254
CDK6/CycD3110
CDK7/CycH/MAT124
GSK3β16
PLK1190

Data extracted from supplementary information of a study on selective CDK9 inhibitors. The full panel data is more extensive and can be found in the source publication.

Table 3: Kinase Selectivity Profile of a 7-Azaindole Based FGFR4 Inhibitor (Compound 24)

Kinase Target% Inhibition at 1 µM
FGFR4 (Target) 99
ABL115
AKT15
AURKA20
CDK210
FLT325
KDR (VEGFR2)30
MET12
SRC8

Data from a study on selective covalent FGFR4 inhibitors. The table shows a subset of the screened kinases for brevity.

Experimental Protocols

The evaluation of off-target effects of kinase inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for commonly employed techniques.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This is a traditional and highly sensitive method for directly measuring kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (protein or peptide), and the test compound at various concentrations in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to the reaction mixture. The final ATP concentration is typically close to the Kₘ of the kinase for ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This is a popular non-radiometric method that measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol:

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction with the kinase, substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.

Competitive Binding Assay (e.g., Kinobeads®)

This method assesses the ability of a test compound to compete with a broad-spectrum immobilized ligand for binding to a large number of kinases from a cell lysate.

Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (Kinobeads). These beads are incubated with a cell lysate in the presence or absence of the test compound. Kinases from the lysate that bind to the beads are captured. The test compound will compete for binding with the immobilized ligands for its target kinases. The proteins bound to the beads are then eluted and identified and quantified by mass spectrometry. A reduced amount of a specific kinase captured in the presence of the test compound indicates that the compound binds to that kinase.

Protocol:

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Competition Binding: Incubate the cell lysate with the Kinobeads and a range of concentrations of the test compound (or a DMSO control).

  • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of the test compound to the DMSO control. A dose-dependent decrease in the amount of a kinase indicates a binding interaction. Dissociation constants (Kd) can be determined from the concentration-response curves.

Visualizations

Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Akt->TF Inhibitor This compound Compound Inhibitor->Raf Potential Off-target Inhibitor->PI3K Off-target Inhibition

Caption: Potential on- and off-target inhibition of signaling pathways.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow cluster_compound Compound Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis Compound This compound Test Compound SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Multi-well Plate (Kinase, Substrate, ATP) SerialDilution->AssayPlate Add to Assay PlateReader Plate Reader (Luminescence/Radioactivity) AssayPlate->PlateReader Measure Signal DataAnalysis Data Analysis (IC50 Determination) PlateReader->DataAnalysis

Caption: General workflow for in vitro kinase inhibitor profiling.

Logical Relationship of Selectivity Assessment

Selectivity_Assessment PrimaryScreen Primary Screen (On-Target Potency) SelectivityPanel Broad Kinase Panel Screen (e.g., >100 kinases) PrimaryScreen->SelectivityPanel Identify Potent Hits CellularAssay Cell-Based Assays (Target Engagement & Phenotype) SelectivityPanel->CellularAssay Confirm Cellular Activity & On-Target Effects InVivo In Vivo Studies (Efficacy & Toxicity) CellularAssay->InVivo Validate in a Biological System

Caption: A tiered approach to evaluating kinase inhibitor selectivity.

References

Safety Operating Guide

Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS Number: 74420-00-1). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]To prevent eye irritation or serious eye damage from splashes or airborne particles.[2][3]
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves must satisfy EU Directive 89/686/EEC and the standard EN374.[3]To prevent skin contact which can cause irritation.[2][3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4] Work should be conducted in a well-ventilated area or under a fume hood.[2][3]To avoid inhalation of dust or fumes which may cause respiratory irritation.[2][3][5]

Operational and Handling Plan

Safe handling practices are paramount to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Wear all required PPE as specified in Table 1 before handling the compound.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or fumes.[2]

    • Do not eat, drink, or smoke in the handling area.[2][3]

    • Keep the container tightly closed when not in use.[2][3]

    • Avoid formation of dust.[4][5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

    • Decontaminate all work surfaces after use.

    • Remove and wash contaminated clothing before reuse.[2][3]

Spill and Disposal Plan

Immediate and appropriate response to spills is critical. All waste must be treated as hazardous.

Table 2: Spill and Disposal Procedures

ProcedureAction
Spill Cleanup 1. Evacuate personnel from the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[2][5] 4. Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[2][5] 5. Wash the spill area thoroughly with water.
Waste Disposal 1. Dispose of waste material at an authorized hazardous or special waste collection point.[2] 2. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] 3. Contaminated packaging should be disposed of as unused product.[5]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Fume Hood Operation B Don Required PPE A->B C Prepare Handling Area & Equipment B->C D Retrieve & Weigh Compound C->D Proceed when ready E Perform Experimental Work D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff & Clean PPE H->I J Spill Occurs K Follow Spill Cleanup Protocol J->K L Personal Exposure M Administer First Aid & Seek Medical Attention L->M

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.